molecular formula C9H10BrClO B1291380 4-Bromo-2-chloro-1-isopropoxybenzene CAS No. 201849-21-0

4-Bromo-2-chloro-1-isopropoxybenzene

Cat. No.: B1291380
CAS No.: 201849-21-0
M. Wt: 249.53 g/mol
InChI Key: VTHAMTOHIIKONQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-isopropoxybenzene (CAS Registry Number: 201849-21-0 ) is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . Its structure is characterized by a benzene ring substituted with bromo and chloro groups at the 1 and 2 positions, and an isopropoxy group at the 4 position, which can be represented by the canonical SMILES string CC(C)OC1=C(C=C(C=C1)Cl)Br . This compound serves as a valuable synthetic intermediate in various research fields. In organic synthesis , its halogenated structure provides versatile reactivity, particularly in nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other functional groups . This makes it a valuable building block for constructing more complex organic molecules, including those with potential applications in the development of pharmaceuticals and agrochemicals . In medicinal chemistry , research has explored its role as a precursor for bioactive compounds. Its utility has been investigated in the synthesis of inhibitors for viral proteases, highlighting its potential in pharmaceutical development . Furthermore, in material science , the unique properties of this halogenated aromatic ether are exploited in the development of advanced materials. It can be used in the synthesis of specialized polymers, where its structure may contribute to enhanced thermal and mechanical properties, and has applications in the development of liquid crystals for display technologies . The compound must be used with appropriate safety precautions. It is intended for research purposes only and is not for human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAMTOHIIKONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620397
Record name 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-21-0
Record name 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-bromo-2-chloro-1-isopropoxybenzene is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of organic chemistry and extrapolates data from structurally analogous compounds.

Executive Summary

This compound is a substituted aromatic ether with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring offers multiple reaction sites for further chemical modification. This document outlines the predicted chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing insights from closely related chemical structures.

Core Chemical Properties

The physicochemical properties of this compound are predicted based on trends observed in similar substituted halobenzenes. These properties are crucial for designing synthetic routes, purification strategies, and for understanding the compound's behavior in various chemical environments.

PropertyPredicted ValueBasis for Prediction and Remarks
Molecular Formula C₉H₁₀BrClOBased on the chemical structure.
Molecular Weight 249.53 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or low-melting solidAnalogy with similar compounds like 2-bromo-4-chloro-1-isopropylbenzene (light yellow oily liquid)[1] and 4-bromo-2-chloro-1-methoxybenzene (solid). The isopropoxy group may lower the melting point compared to a methoxy analog.
Boiling Point ~250-260 °C (Predicted)Extrapolated from the boiling point of 2-bromo-4-chloro-1-isopropylbenzene (246.2 °C)[1] and considering the ether linkage.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature.
Density ~1.4 g/cm³ (Predicted)Based on the density of 2-bromo-4-chloro-1-isopropylbenzene (1.393 g/cm³)[1].
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons).Typical for aryl halides and ethers.
CAS Number Not assignedA specific CAS number for this compound was not found in the search results.

Synthesis and Reactivity

The synthesis of this compound would most logically proceed from the corresponding phenol, 4-bromo-2-chlorophenol, via a Williamson ether synthesis. The reactivity of the final compound is dictated by the interplay of the three substituents on the benzene ring.

Proposed Synthesis Workflow

The most direct synthetic route to this compound is the etherification of 4-bromo-2-chlorophenol. This is a standard and high-yielding reaction in organic synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-bromo-2-chlorophenol 4-bromo-2-chlorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-bromo-2-chlorophenol->Williamson Ether Synthesis Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Williamson Ether Synthesis Isopropylating Agent (e.g., 2-bromopropane, isopropyl iodide) Isopropylating Agent (e.g., 2-bromopropane, isopropyl iodide) Isopropylating Agent (e.g., 2-bromopropane, isopropyl iodide)->Williamson Ether Synthesis Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard laboratory practices for this type of reaction.

  • Preparation: To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask, add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt. Add an isopropylating agent, such as 2-bromopropane or isopropyl iodide (1.2 eq), to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity

The reactivity of this compound is governed by the directing effects of its substituents in electrophilic aromatic substitution and the potential for the bromine atom to participate in cross-coupling reactions.

  • Electrophilic Aromatic Substitution (EAS): The isopropoxy group is a strong activating group and is ortho, para-directing. The chloro and bromo groups are deactivating but are also ortho, para-directing. The positions open to electrophilic attack are C3, C5, and C6. The isopropoxy group will be the dominant directing group. Steric hindrance from the isopropoxy and chloro groups will influence the regioselectivity of the substitution.[2]

Caption: Logical relationship of substituent directing effects on electrophilic aromatic substitution.

  • Cross-Coupling Reactions: The bromine atom at the C4 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, providing a pathway to more complex molecular architectures.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Due to the lack of strong electron-withdrawing groups ortho or para to the halogens, nucleophilic aromatic substitution is generally difficult under standard conditions.[4] However, under harsh conditions (high temperature and pressure), substitution of the chloro or bromo group may be possible.

Applications in Drug Development

While there are no direct documented uses of this compound in drug development, its structural motifs are present in various pharmaceutically relevant molecules.

  • Intermediate for API Synthesis: Structurally similar compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are key intermediates in the synthesis of drugs like Dapagliflozin, a treatment for type 2 diabetes.[5][6] This suggests that this compound could serve as a valuable building block for novel therapeutic agents.

  • Scaffold for Medicinal Chemistry: The presence of bromo, chloro, and isopropoxy groups provides multiple points for diversification in a medicinal chemistry program. The bromine atom, in particular, can be used in late-stage functionalization to generate libraries of compounds for structure-activity relationship (SAR) studies. The introduction of bromine into a molecule can also enhance its binding affinity to biological targets through halogen bonding.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following information is based on the safety profiles of analogous compounds like 4-bromo-2-chlorophenol and other substituted halobenzenes.[8]

  • Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9] May also cause respiratory irritation.

  • Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

This technical guide provides a foundational understanding of this compound for research and development purposes. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety literature for structurally similar compounds.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and predicted spectroscopic data for the structure elucidation of 4-Bromo-2-chloro-1-isopropoxybenzene. In the absence of publicly available experimental spectra, this document serves as a robust predictive framework for researchers working with this compound, detailing the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound is a substituted aromatic ether. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropoxy group. The systematic IUPAC name is 4-bromo-2-chloro-1-(propan-2-yloxy)benzene.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₉H₁₀BrClO
Molecular Weight249.53 g/mol
AppearanceColorless to light yellow liquid or low melting solid
Boiling PointApprox. 250-260 °C
DensityApprox. 1.5 g/cm³

Synthesis Pathway

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 4-bromo-2-chlorophenol with an isopropyl halide, such as 2-bromopropane, in the presence of a base.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromo-2-chlorophenol 4-Bromo-2-chlorophenol Product This compound 4-bromo-2-chlorophenol->Product Williamson Ether Synthesis 2-bromopropane 2-Bromopropane 2-bromopropane->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetone) Solvent->Product

Figure 1: Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Analysis and Predicted Data

The following sections detail the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45d1HAr-H (H-5)
~ 7.20dd1HAr-H (H-3)
~ 6.85d1HAr-H (H-6)
~ 4.40sept1H-OCH(CH₃)₂
~ 1.35d6H-OCH(CH₃)₂

d = doublet, dd = doublet of doublets, sept = septet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically distinct.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 152C-1 (C-O)
~ 133C-5
~ 130C-3
~ 125C-2 (C-Cl)
~ 116C-6
~ 115C-4 (C-Br)
~ 72-OCH(CH₃)₂
~ 22-OCH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the alkyl groups of the isopropoxy moiety. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the benzene ring.[1][2][3][4]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2930StrongAliphatic C-H stretch (isopropyl)
1580, 1480Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1100-1000StrongC-O stretch (ether)
880-800StrongAromatic C-H out-of-plane bend (isolated H)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak cluster. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic pattern for the molecular ion and any fragments containing these halogens.[5][6][7][8]

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Relative Intensity (%)Assignment
24875[M]⁺ (C₉H₁₀⁷⁹Br³⁵ClO)
250100[M+2]⁺ (C₉H₁₀⁸¹Br³⁵ClO / C₉H₁₀⁷⁹Br³⁷ClO)
25225[M+4]⁺ (C₉H₁₀⁸¹Br³⁷ClO)
206, 208, 210Variable[M - C₃H₆]⁺
169, 171Variable[M - Br]⁺
127Variable[M - Br - C₃H₆]⁺

The fragmentation is likely to proceed via the loss of propene from the isopropoxy group, followed by further fragmentation of the aromatic ring.[9][10][11][12]

Structure Elucidation Workflow

The comprehensive elucidation of the structure of this compound follows a logical progression of analytical techniques.

Elucidation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MolecularFormula Determine Molecular Formula & Isotopic Pattern MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Connectivity Establish Connectivity (2D NMR) NMR->Connectivity Structure Propose & Confirm Structure MolecularFormula->Structure FunctionalGroups->Structure Connectivity->Structure

Figure 2: Workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the structural elucidation of this compound. The tabulated predicted spectroscopic data and outlined experimental protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug development. By comparing experimentally obtained data with the predictions herein, scientists can confidently confirm the structure and purity of this important chemical intermediate.

References

Technical Whitepaper: 4-Bromo-2-chloro-1-isopropoxybenzene (CAS 2901105-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 4-Bromo-2-chloro-1-isopropoxybenzene with CAS number 2901105-06-2 is exceedingly limited in publicly available scientific literature and chemical databases. A discrepancy exists wherein this CAS number has also been associated with 1-Bromo-4-chloro-5-isopropoxy-2-(trifluoromethyl)benzene, a structurally different molecule. This guide, therefore, synthesizes available data on closely related analogs to provide a predictive overview for research and development purposes. All data and protocols derived from analogous compounds should be treated as illustrative and require experimental validation for the target compound.

Introduction

This compound is a halogenated aromatic ether. Such compounds are common intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromo, chloro, and isopropoxy functional groups offers multiple reaction sites for further chemical modification, making it a potentially valuable building block. This document aims to provide a technical foundation for researchers by summarizing the known properties and synthetic methodologies of structurally similar compounds.

Physicochemical Properties

Direct experimental data for this compound is not available. The following table summarizes key physicochemical properties of closely related halogenated anisoles and other benzene ethers to provide estimated values.

Property4-Bromo-2-chloro-1-methoxybenzene4-Bromo-2-chloro-1-fluorobenzene4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
CAS Number 50638-47-660811-21-4[1]897955-78-1[2]
Molecular Formula C₇H₆BrClO[3]C₆H₃BrClF[1]C₉H₁₀BrClO₂[2]
Molecular Weight 221.48 g/mol [3]209.44 g/mol [1]265.53 g/mol [2]
Physical Form Solid[3]Liquid[1]Not Specified
Boiling Point Not Specified194 °C (lit.)[1]Not Specified
Density Not Specified1.727 g/mL at 25 °C (lit.)[1]Not Specified
Refractive Index Not Specifiedn20/D 1.553 (lit.)[1]Not Specified

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found. Researchers would need to perform full structural elucidation upon synthesis.

Proposed Synthetic Routes

While a direct, validated synthesis for this compound is not published, a plausible route can be extrapolated from the synthesis of similar alkoxy-substituted halobenzenes. A common method would involve the Williamson ether synthesis.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a hypothetical adaptation for the target molecule and has not been experimentally validated.

Reaction:

4-Bromo-2-chlorophenol + 2-Bromopropane → this compound

Reagents and Materials:

  • 4-Bromo-2-chlorophenol

  • 2-Bromopropane (or Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

Procedure:

  • To a solution of 4-Bromo-2-chlorophenol (1 equivalent) in anhydrous acetone or DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add 2-Bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain pure this compound.

Diagram of Proposed Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Etherification cluster_workup Workup cluster_purification Purification A Dissolve 4-Bromo-2-chlorophenol in Acetone/DMF B Add Base (K2CO3) A->B C Stir at Room Temperature B->C D Add 2-Bromopropane C->D Formation of Phenoxide E Reflux and Monitor (TLC) D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Flash Chromatography I->J K Pure Product J->K

Caption: Proposed Williamson Ether Synthesis Workflow.

Applications in Drug Development

Halogenated aromatic compounds are crucial intermediates in the synthesis of various pharmaceutical agents. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][]

The bromo and chloro substituents on the benzene ring of this compound can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity, making it a potentially versatile scaffold for building drug-like molecules.

Diagram of Potential Application in Medicinal Chemistry:

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Diverse Functionalized Derivatives B->C E Pharmacological Screening C->E D Lead Compound Identification D->C Optimization E->D

Caption: Role as a Scaffold in Drug Discovery.

Safety Information

No specific safety data for this compound is available. However, based on analogous compounds, it should be handled with care. For example, 4-Bromo-2-chloro-1-methoxybenzene is classified as Acute Toxic 4 Oral and carries the GHS07 pictogram with the signal word "Warning".[3] It is prudent to assume that this compound may have similar hazards. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with limited available data. This guide provides a predictive overview based on the properties and synthetic routes of structurally similar molecules. The information presented herein should serve as a starting point for researchers, who must undertake empirical studies to determine the precise properties, optimal synthesis protocols, and potential applications of this compound. The potential for this molecule as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, warrants further investigation.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-bromo-2-chloro-1-isopropoxybenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document details the synthesis of the key precursor, 4-bromo-2-chlorophenol, and the subsequent isopropylation to yield the final product. Experimental protocols, quantitative data, and process diagrams are provided to assist researchers in the successful synthesis of this compound.

Synthesis of the Key Intermediate: 4-Bromo-2-chlorophenol

The primary route to this compound involves the initial synthesis of 4-bromo-2-chlorophenol. The most common and regioselective method for preparing this intermediate is the electrophilic bromination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-directing group. With the ortho position already occupied by a chlorine atom, the incoming electrophile is directed to the para position.

Synthetic Pathways Overview

Two main strategies are employed for the synthesis of 4-bromo-2-chlorophenol:

  • Route A: Bromination of 2-chlorophenol: This is the most direct and widely reported method. Various brominating agents and catalysts can be used to achieve high yield and purity.

  • Route B: Chlorination of 4-bromophenol: An alternative, less common route that involves the chlorination of 4-bromophenol.

The following diagram illustrates the primary synthetic pathway.

Synthesis_Pathway cluster_0 Synthesis of 4-Bromo-2-chlorophenol cluster_1 Synthesis of this compound 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Bromination (e.g., Br2, NBS) This compound This compound 4-Bromo-2-chlorophenol->this compound Isopropylation (Williamson Ether Synthesis)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols for the Synthesis of 4-Bromo-2-chlorophenol

Several methods for the bromination of 2-chlorophenol have been reported. The choice of reagents and conditions can influence the yield, purity, and scalability of the synthesis.

Method 1: Bromination using Bromine in Carbon Tetrachloride

This classical method provides a high yield of the desired product.

  • Procedure: 2-chlorophenol is reacted with bromine at room temperature in carbon tetrachloride.

  • Yield: 87% of theory.[1]

Method 2: Bromination with a Catalyst in an Inert Solvent

This method utilizes a catalyst to improve selectivity and yield.

  • Procedure: 257.0 g (2 moles) of 2-chlorophenol is dissolved in 350 g of chlorobenzene. After the addition of 12 g of triethylamine hydrochloride, the mixture is brominated. The hydrogen bromide that escapes is absorbed in an aqueous sodium hydroxide solution. After the bromine has been added, the reaction mixture is briefly refluxed. The solvent is subsequently removed in vacuo.

  • Yield: 411.2 g (99.1% of theory) of 4-bromo-2-chlorophenol, containing only 0.6% by weight of the undesired 6-bromo-2-chlorophenol isomer.[1]

Method 3: Bromination using a Nanocatalyst

This approach employs a nanocatalyst to enhance regioselectivity.

  • Procedure: o-chlorophenol is mixed with a locating nanocatalyst, which is a mixture of copper chloride, zinc chloride, and silver chloride. The mixture is cooled to 10-15°C, and Br2 is added. The reaction proceeds for 20-25 hours at a temperature of 10-60°C, followed by heating to 55-60°C for 1-2 hours.

  • Purity: This method is reported to produce high-purity 2-chloro-4-bromophenol.

Quantitative Data for the Synthesis of 4-Bromo-2-chlorophenol
MethodStarting MaterialBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
12-ChlorophenolBromineNoneCarbon TetrachlorideRoom TemperatureNot Specified87Not Specified[1]
22-ChlorophenolBromineTriethylamine hydrochlorideChlorobenzeneRefluxNot Specified99.1~99.4[1]
3o-ChlorophenolBromineCuCl2, ZnCl2, AgCl (nano)Not Specified10-6020-25 hoursHighHigh

Synthesis of this compound

The final step in the synthesis is the O-isopropylation of 4-bromo-2-chlorophenol. The most common and efficient method for this transformation is the Williamson ether synthesis.

The Williamson Ether Synthesis

This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic isopropylating agent, such as 2-bromopropane, in an SN2 reaction.

The following diagram illustrates the mechanism of the Williamson ether synthesis.

Williamson_Ether_Synthesis 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenoxide 4-Bromo-2-chlorophenoxide 4-Bromo-2-chlorophenol->4-Bromo-2-chlorophenoxide Base (e.g., K2CO3) Transition State Transition State 4-Bromo-2-chlorophenoxide->Transition State Nucleophilic Attack 2-Bromopropane 2-Bromopropane 2-Bromopropane->Transition State This compound This compound Transition State->this compound Bromide ion Bromide ion Transition State->Bromide ion

Caption: Mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol for the Synthesis of this compound

While a specific protocol for this exact transformation is not widely published, a general and reliable procedure based on the Williamson ether synthesis is provided below. This protocol is adapted from general methods for the O-alkylation of phenols.

  • Materials and Reagents:

    • 4-Bromo-2-chlorophenol

    • 2-Bromopropane (Isopropyl bromide)

    • Potassium carbonate (K2CO3), anhydrous

    • Acetone or N,N-Dimethylformamide (DMF)

    • Dichloromethane (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 4-bromo-2-chlorophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

    • Stir the suspension at room temperature for 10-15 minutes.

    • Add 2-bromopropane (1.2-1.5 eq.) to the reaction mixture.

    • Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Quantitative Data for this compound

Commercially available this compound is typically offered at a purity of 98%.[2][3] Detailed yield and reaction condition comparisons from literature for this specific synthesis are limited.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reaction_Setup Combine 4-bromo-2-chlorophenol, base, and solvent Start->Reaction_Setup Add_Reagent Add 2-bromopropane Reaction_Setup->Add_Reagent Reaction Heat and stir for appropriate time Add_Reagent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool to room temperature Monitoring->Cooling Complete Filtration Filter inorganic salts Cooling->Filtration Concentration Remove solvent Filtration->Concentration Extraction Dissolve in organic solvent and wash Concentration->Extraction Drying Dry organic layer Extraction->Drying Purification_Method Column chromatography or distillation Drying->Purification_Method Characterization Analyze purity (e.g., GC, NMR) Purification_Method->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a two-step process commencing with the regioselective bromination of 2-chlorophenol to afford 4-bromo-2-chlorophenol. This intermediate is then subjected to O-isopropylation via the Williamson ether synthesis to yield the final product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful optimization of reaction conditions, particularly in the isopropylation step, is recommended to achieve high yields and purity.

References

Reactivity of the Bromine in 4-Bromo-2-chloro-1-isopropoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 4-Bromo-2-chloro-1-isopropoxybenzene. This molecule is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic materials, due to the differential reactivity of its two halogen substituents. This guide will focus on the selective transformation of the carbon-bromine (C-Br) bond, which is generally more reactive than the carbon-chlorine (C-Cl) bond under a variety of reaction conditions.

The strategic functionalization of the C-Br bond allows for the introduction of a wide range of substituents, paving the way for the synthesis of diverse molecular scaffolds. This guide will detail the theoretical basis for this selective reactivity and provide practical experimental protocols for several key transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation.

Core Principles of Reactivity: C-Br vs. C-Cl

The selective reactivity of the bromine atom in this compound is primarily governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in various chemical transformations. This difference is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This inherent difference in reactivity allows for the chemoselective functionalization at the bromine-substituted position.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions can be selectively performed at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] For this compound, the reaction is expected to proceed selectively at the bromine position to yield the corresponding biaryl product.

Table 1: Predicted Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.1-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF
Temperature 80-110 °C
Expected Yield 80-95%

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Suzuki_Coupling A 4-Bromo-2-chloro- 1-isopropoxybenzene E Oxidative Addition A->E B Ar-B(OH)₂ F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K₂CO₃) D->F E->F G Reductive Elimination F->G G->C Regeneration H Product G->H

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[4][5][6] This reaction is expected to be highly selective for the C-Br bond of this compound.

Table 2: Predicted Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound
Amine Primary or secondary amine (1.1-1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%)
Ligand BINAP, Xantphos, or RuPhos (1.2-1.5x Pd)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C
Expected Yield 75-90%

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add a stir bar, and seal the tube with a septum.

  • Remove the Schlenk tube from the glovebox and add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, and concentrate.

  • Purify by column chromatography.[7]

Buchwald_Hartwig A 4-Bromo-2-chloro- 1-isopropoxybenzene E Oxidative Addition A->E B R₂NH F Amine Coordination & Deprotonation B->F C Pd(0)/Ligand Catalyst C->E D Base (e.g., NaOtBu) D->F E->F G Reductive Elimination F->G G->C Regeneration H Product G->H

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[8][9] The reaction with this compound is anticipated to occur selectively at the C-Br bond.

Table 3: Predicted Reaction Parameters for Heck Reaction

ParameterCondition
Aryl Halide This compound
Alkene Acrylate, styrene, or other activated alkene (1.2-2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (3-5 mol%)
Base Et₃N, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent DMF, DMAc, or Acetonitrile
Temperature 100-140 °C
Expected Yield 70-85%

Experimental Protocol: Heck Reaction

  • To a sealable reaction tube, add this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[10]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne to produce a substituted alkyne.[11] This reaction is expected to be highly selective for the C-Br bond in this compound.

Table 4: Predicted Reaction Parameters for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Terminal Alkyne 1.1-1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (2-5 mol%)
Base Et₃N, i-Pr₂NH (2-3 equivalents)
Solvent THF, Toluene, or DMF
Temperature Room Temperature to 80 °C
Expected Yield 85-95%

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[12]

Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. Using a suitable cyanide source, the bromine in this compound can be selectively replaced.

Table 5: Predicted Reaction Parameters for Cyanation

ParameterCondition
Aryl Halide This compound
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆] (0.5-1.2 equiv)
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%)
Ligand dppf (1.2-1.5x Pd)
Solvent DMF, DMAc
Temperature 100-140 °C
Expected Yield 70-85%

Experimental Protocol: Cyanation

  • In a glovebox, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.015 mmol), and dppf (0.036 mmol) to a reaction vial.

  • Add anhydrous DMF (3 mL) and seal the vial.

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction with aqueous ammonia and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[13]

Organometallic Transformations

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal. The formation of the Grignard reagent from this compound is expected to occur exclusively at the C-Br bond.

Table 6: Predicted Reaction Parameters for Grignard Reagent Formation

ParameterCondition
Aryl Halide This compound
Magnesium Magnesium turnings (1.1-1.5 equiv)
Solvent Anhydrous THF or Diethyl Ether
Initiator A small crystal of iodine or 1,2-dibromoethane
Temperature Room Temperature to Reflux
Expected Yield 80-90% (in solution)

Experimental Protocol: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 mmol).

  • Add a small crystal of iodine and a few milliliters of anhydrous THF.

  • Prepare a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) and add a small portion to the magnesium.

  • Once the reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.[14][15]

Grignard_Formation A 4-Bromo-2-chloro- 1-isopropoxybenzene E Grignard Reagent A->E B Mg(0) B->E C Anhydrous Ether (e.g., THF) C->E D Initiator (e.g., I₂) D->E

Caption: Formation of the Grignard reagent.

Lithiation

Direct deprotonation (lithiation) of the aromatic ring can be challenging due to the presence of multiple directing groups. However, lithium-halogen exchange is a viable alternative for generating an organolithium species. This reaction is expected to be highly selective for the bromine atom.

Table 7: Predicted Reaction Parameters for Lithium-Halogen Exchange

ParameterCondition
Aryl Halide This compound
Organolithium Reagent n-BuLi or t-BuLi (1.0-1.1 equiv)
Solvent Anhydrous THF or Diethyl Ether
Temperature -78 °C to -40 °C
Expected Yield High (in solution)

Experimental Protocol: Lithium-Halogen Exchange

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 mmol) in hexanes dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • The resulting organolithium species can be quenched with an electrophile (e.g., CO₂, aldehydes, ketones) to introduce a new functional group.[16]

Conclusion

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations. Its enhanced reactivity compared to the chlorine atom allows for highly selective functionalization through various palladium-catalyzed cross-coupling reactions, as well as the formation of organometallic intermediates such as Grignard and organolithium reagents. The experimental protocols and reaction parameters provided in this guide, based on established methodologies for analogous compounds, offer a solid foundation for the successful application of this valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired outcomes.

References

The Emerging Potential of 4-Bromo-2-chloro-1-isopropoxybenzene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical driver of innovation in drug discovery. This technical guide explores the untapped potential of 4-Bromo-2-chloro-1-isopropoxybenzene as a versatile scaffold for the development of new therapeutic agents. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural features—a halogenated benzene ring with an isopropoxy substituent—suggest a rich potential for derivatization and application across various therapeutic areas. This whitepaper will delve into the prospective applications of this compound by examining the established biological activities of structurally related bromophenol derivatives, proposing hypothetical drug discovery workflows, and providing generalized experimental protocols for synthesis and evaluation.

Introduction: The Promise of Halogenated Phenolic Scaffolds

Halogenated aromatic compounds play a significant role in modern pharmaceuticals. The presence of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique combination of a bromine and a chlorine atom on a benzene ring, further functionalized with an isopropoxy group. This arrangement offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

The core structure is analogous to various bromophenol derivatives that have demonstrated a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. By leveraging these known activities, we can hypothesize the potential therapeutic avenues for novel compounds derived from this compound.

Potential Therapeutic Applications: An Extrapolation from Related Compounds

While specific studies on this compound are limited, research on analogous bromophenol compounds provides a strong basis for predicting its potential applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromophenol derivatives. For instance, certain methylated and acetylated bromophenols have been shown to induce apoptosis in leukemia cells (K562) without significantly affecting the cell cycle distribution.[1] The cytotoxic effects of these compounds suggest that derivatives of this compound could be investigated as potential anticancer agents.

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases. Bromophenol derivatives have been reported to ameliorate H2O2-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocytes (HaCaT).[1] This antioxidant activity suggests that novel compounds based on the this compound scaffold could be explored for the treatment of conditions associated with oxidative stress.

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology. Novel synthetic bromophenol derivatives have demonstrated potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) I and II.[2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, while CA inhibitors are used to treat conditions like glaucoma and epilepsy.[2] This indicates that derivatives of this compound could be designed as specific enzyme inhibitors.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential efficacy of this compound derivatives, the following table summarizes quantitative biological data from published studies on analogous bromophenol compounds.

Compound ClassTargetAssayIC50 / Ki ValueReference
Bromophenol DerivativesAcetylcholinesterase (AChE)Enzyme InhibitionKi: 6.54 ± 1.03 to 24.86 ± 5.30 nM[2]
Bromophenol DerivativesCarbonic Anhydrase I (hCA I)Enzyme InhibitionKi: 2.53 ± 0.25 to 25.67 ± 4.58 nM[2]
Bromophenol DerivativesCarbonic Anhydrase II (hCA II)Enzyme InhibitionKi: 1.63 ± 0.11 to 15.05 ± 1.07 nM[2]
Benzoxazole DerivativesPARP-2Enzyme InhibitionIC50: 5.63 to 19.21 µM (Anticancer)[3]

Proposed Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow for the development of novel drug candidates starting from this compound.

G cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Scaffold This compound Synthesis Synthesis of Derivative Library (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Synthesis HTS High-Throughput Screening (e.g., Cancer cell lines, Enzyme assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt ADMET In vitro & In vivo ADMET Studies Lead_Opt->ADMET Preclinical Preclinical Studies ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical G cluster_0 Isopropoxy Group Modifications cluster_1 Halogen Modifications Scaffold 4-Bromo-2-chloro-1- isopropoxybenzene Isopropoxy_Bioisosteres Cyclopropylmethoxy Trifluoroethoxy Small heterocycles Scaffold->Isopropoxy_Bioisosteres Improve metabolic stability Alter solubility Halogen_Bioisosteres Trifluoromethyl (CF3) Cyano (CN) Methylsulfonyl (SO2Me) Scaffold->Halogen_Bioisosteres Modulate electronic properties Enhance binding affinity

References

4-Bromo-2-chloro-1-isopropoxybenzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-isopropoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and an isopropoxy group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, potential synthetic routes, and its expected utility in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to medicinal chemistry and drug discovery.

While specific literature detailing the extensive use of this compound is not as prevalent as for some other commercial intermediates, its structural motifs are present in a variety of biologically active molecules. The principles of its reactivity can be confidently inferred from the well-established chemistry of related aryl halides. This document will, therefore, focus on the predicted reactivity and provide generalized, yet detailed, experimental protocols for its application in several cornerstone cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValue
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
CAS Number 201849-21-0
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not definitively reported; estimated to be >200 °C
Solubility Expected to be soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) and insoluble in water.

Synthesis

Hypothetical Synthesis Workflow

start 4-Bromo-2-chlorophenol product This compound start->product Williamson Ether Synthesis reagent Isopropyl bromide or 2-bromopropane Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) reagent->product

Caption: Proposed synthesis of this compound.

Core Applications in Organic Synthesis: Cross-Coupling Reactions

The true utility of this compound lies in its capacity to participate in a variety of palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms, bromine and chlorine, allows for potential chemoselective transformations. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these catalytic cycles, enabling sequential functionalization.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Suzuki-Miyaura Coupling: Catalytic Cycle

cluster_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(R) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination boronic R-B(OR)₂ boronic->pd2_trans base Base base->boronic

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene) is then added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals, as anilines and their derivatives are common pharmacophores. This compound can be coupled with a wide variety of primary and secondary amines.

Buchwald-Hartwig Amination: Catalytic Cycle

cluster_cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido [Ar-Pd(II)L₂(NR¹R²)] pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination amine HNR¹R² amine->pd2_amido base Base base->pd2_amido

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv).

  • Reagent Addition: The amine (1.1-1.2 equiv) and an anhydrous solvent (e.g., toluene, dioxane) are added.

  • Reaction: The vessel is sealed and heated to 80-110 °C for 4-24 hours. Reaction progress is monitored by LC-MS or GC-MS.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated, and the product is purified by flash chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and materials science. This reaction couples this compound with a terminal alkyne.

Sonogashira Coupling: Catalytic Cycle

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product Ar-C≡CR pd2_alkynyl->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd2_ox cu_acetylide->cu_x alkyne H-C≡CR alkyne->cu_acetylide base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask containing this compound (1.0 equiv) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition: The flask is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, which can also serve as the solvent) are added, followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction: The reaction is typically stirred at room temperature to 60 °C for 2-12 hours.

  • Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is dissolved in an organic solvent and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried and evaporated, and the product is purified by column chromatography.

Heck Reaction: Vinylation of an Aryl Halide

The Heck reaction allows for the substitution of a vinylic hydrogen with the aryl group of an organic halide, providing access to substituted alkenes, which are important precursors for many other functional groups.

Heck Reaction: Catalytic Cycle

pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_alkene Ar-Pd(II)L₂(X)(Alkene) pd2_ox->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH(Ar)-Pd(II)L₂(X) pd2_alkene->pd2_insertion Migratory Insertion pd2_insertion->pd0 Base-promoted Regeneration product Ar-CH=CHR pd2_insertion->product β-Hydride Elimination base Base base->pd2_insertion

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: A mixture of this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%) is prepared in a reaction vessel.

  • Solvent and Base Addition: A polar aprotic solvent (e.g., DMF, NMP) and an inorganic or organic base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv) are added.

  • Reaction: The mixture is heated to 80-140 °C for 6-48 hours.

  • Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic extracts are washed with brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Application in Drug Discovery and Development

Aryl halides are paramount in medicinal chemistry as they serve as key intermediates for the synthesis of a vast array of drug candidates. The isopropoxy group in this compound can improve pharmacokinetic properties such as lipophilicity and metabolic stability. The di-halogenated nature of the ring allows for the introduction of diverse functionalities through the cross-coupling reactions described above, enabling the exploration of a wide chemical space in lead optimization campaigns. While direct examples of this compound in clinical candidates are not prominent in the literature, its structural motifs are found in molecules targeting a range of biological targets. The strategic and potentially selective functionalization of the bromo and chloro substituents makes it an attractive starting material for the synthesis of novel scaffolds.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its true potential is realized through its participation in a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations enable the efficient construction of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. While specific, documented examples of its use are sparse, the well-understood reactivity of aryl halides provides a strong foundation for its successful implementation in synthetic campaigns. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable, yet under-explored, chemical intermediate.

Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 4-Bromo-2-chloro-1-isopropoxybenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the key synthetic steps, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aromatic ether with a unique substitution pattern that makes it a versatile building block in organic synthesis. Its synthesis primarily involves a two-step process: the selective bromination of 2-chlorophenol to produce the key intermediate, 4-bromo-2-chlorophenol, followed by the etherification of the phenolic hydroxyl group to introduce the isopropoxy moiety. This guide will delve into the specifics of each of these transformations, presenting the available literature data in a structured and easily accessible format.

Synthetic Pathways

The most logical and commonly inferred synthetic pathway to this compound proceeds as follows:

Synthesis_Pathway 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Bromination This compound This compound 4-Bromo-2-chlorophenol->this compound Williamson Ether Synthesis

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Bromo-2-chlorophenol

The critical precursor, 4-bromo-2-chlorophenol, is synthesized via the electrophilic bromination of 2-chlorophenol. The key challenge in this step is to achieve regioselectivity, favoring bromination at the para-position to the hydroxyl group, which is activated and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The para-position is sterically less hindered and electronically favored, leading to the desired product as the major isomer.

Several methods have been reported in the literature, with variations in the brominating agent, solvent, and catalyst.

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Bromo-2-chlorophenol

Starting MaterialBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
2-ChlorophenolBromineTriethylamine hydrochlorideChlorobenzene5 - 153 hours (addition) + 1 hour (stirring)99.1[1]
o-ChlorophenolBromineNanopositioning catalyst (CuCl₂, ZnCl₂, AgCl)Not specified10 - 6020 - 25 hours>97[2]

This protocol is adapted from a patented process which reports a high yield and purity.[1]

Materials:

  • 2-Chlorophenol

  • Chlorobenzene

  • Triethylamine hydrochloride

  • Bromine

Procedure:

  • Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.

  • Add 12 g of triethylamine hydrochloride to the solution.

  • Cool the mixture to 5°C.

  • Slowly add 320 g (2 moles) of bromine over 3 hours, maintaining the temperature between 5°C and 8°C for the first hour and then allowing it to rise to about 15°C by the end of the addition.

  • After the addition is complete, stir the reaction mixture for an additional hour at 15°C to 20°C.

  • The solvent can be removed under vacuum to yield the product. The patent suggests the product is suitable for further use without extensive purification.[1]

Workflow for the Synthesis of 4-Bromo-2-chlorophenol:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up Dissolve Dissolve 2-Chlorophenol in Chlorobenzene Add_catalyst Add Triethylamine hydrochloride Dissolve->Add_catalyst Cool Cool to 5°C Add_catalyst->Cool Add_bromine Slowly add Bromine (3 hours) Cool->Add_bromine Stir Stir for 1 hour Add_bromine->Stir Remove_solvent Remove Solvent (in vacuo) Stir->Remove_solvent Product 4-Bromo-2-chlorophenol Remove_solvent->Product

Caption: Experimental workflow for the synthesis of 4-bromo-2-chlorophenol.

Step 2: Synthesis of this compound

The second step involves the O-alkylation of the hydroxyl group of 4-bromo-2-chlorophenol with an isopropylating agent. The most common method for this transformation is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an isopropyl halide.

Proposed General Protocol for Williamson Ether Synthesis:

Materials:

  • 4-Bromo-2-chlorophenol

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))

  • An isopropylating agent (e.g., 2-Bromopropane, 2-Iodopropane)

  • A suitable aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

Procedure:

  • To a solution of 4-bromo-2-chlorophenol in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the mixture for a period to allow for the formation of the phenoxide salt.

  • Add the isopropylating agent to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80°C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Logical Relationship for Williamson Ether Synthesis:

Step2_Logic cluster_reactants Reactants Phenol 4-Bromo-2-chlorophenol Phenoxide_formation Phenoxide Formation (Deprotonation) Phenol->Phenoxide_formation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide_formation Alkyl_halide Isopropyl Halide (e.g., 2-Bromopropane) SN2_reaction SN2 Nucleophilic Attack Alkyl_halide->SN2_reaction Phenoxide_formation->SN2_reaction Product This compound SN2_reaction->Product

Caption: Logical steps in the Williamson ether synthesis of the target molecule.

Conclusion

The synthesis of this compound is a straightforward two-step process. The initial bromination of 2-chlorophenol to 4-bromo-2-chlorophenol is well-documented, with high-yielding protocols available. The subsequent Williamson ether synthesis to introduce the isopropoxy group, while not explicitly detailed for this specific substrate in the surveyed literature, can be reliably performed using standard and well-established procedures for O-alkylation of phenols. The information provided in this guide serves as a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Further optimization of the etherification step may be required to achieve optimal yields and purity.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-chloro-1-isopropoxybenzene, a key intermediate in various synthetic applications. This document includes its molecular formula, molecular weight, and a conceptual experimental protocol for its synthesis, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueReference
Molecular Formula C₉H₁₀BrClO[1]
Molecular Weight 249.53 g/mol
Purity 98%[1]

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropoxy group. The relative positions of these substituents are critical to its reactivity and its utility as a chemical intermediate.

Figure 1: 2D structure of this compound.

Conceptual Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

4-Bromo-2-chlorophenol + 2-Bromopropane → this compound

Methodology:

  • Deprotonation of the Phenol: 4-Bromo-2-chlorophenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide. This step is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Nucleophilic Substitution: 2-Bromopropane (isopropyl bromide) is then added to the solution containing the sodium phenoxide. The phenoxide ion acts as a nucleophile and displaces the bromide ion from the 2-bromopropane in an Sₙ2 reaction to form the desired ether.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as column chromatography or distillation to yield pure this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-2-chloro-1-isopropoxybenzene, a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following data is synthesized from information on structurally similar chemicals. It is imperative to treat this compound with the care required for hazardous materials and to supplement this guide with in-house risk assessments.

Section 1: Hazard Identification and Classification

This compound is anticipated to be an irritant and potentially harmful if ingested or comes into contact with skin. Based on data for analogous compounds, the following GHS classifications are likely applicable.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2][3]
H302Harmful if swallowed.[4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[2][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6][7]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
P302+P352IF ON SKIN: Wash with plenty of water.[2][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8][9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2][9]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Note: The GHS07 pictogram, indicating an irritant, is associated with a deuterated version of this compound.[10]

Section 2: Physicochemical Information

Table 2: Physicochemical Properties of Structurally Similar Compounds

PropertyValue (Compound)
Molecular Weight 249.52 g/mol
Density (Predicted) 1.592 ± 0.06 g/cm³ (for 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene)[11]
Boiling Point 194 °C (for 4-Bromo-2-chloro-1-fluorobenzene)
Flash Point 89 °C (closed cup) (for 4-Bromo-2-chloro-1-fluorobenzene)
Storage Temperature Store in a refrigerator (2 to 8 °C), sealed in a dry place.[11]

Section 3: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[1][9]

  • Prevent the formation of dust and aerosols.[1][9]

  • Use non-sparking tools to prevent ignition.[1][9]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][13]

  • For long-term stability, refrigeration is recommended.[11]

Section 4: Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for tears or punctures before use.[1][14]
Skin and Body Laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron or suit is advised.[1][12][14]
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][14]

Section 5: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][15]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3][15]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][15][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]

Section 6: Experimental Protocol - Weighing and Solution Preparation

This protocol outlines a standard procedure for safely weighing and preparing a solution of a hazardous chemical like this compound.

1. Preparation and Precautionary Measures: a. Ensure the chemical fume hood is operational and the sash is at the appropriate height. b. Don all required personal protective equipment as detailed in Table 3. c. Prepare all necessary equipment (e.g., balance, spatula, weigh boat, beaker, solvent, magnetic stirrer, and stir bar) and place them inside the fume hood.

2. Weighing the Compound: a. Use a clean, dedicated spatula and weigh boat. b. Carefully transfer the desired amount of this compound to the weigh boat, minimizing any potential for aerosol generation. c. Record the exact weight.

3. Solution Preparation: a. Place a beaker containing the appropriate solvent and a magnetic stir bar on a magnetic stir plate inside the fume hood. b. Slowly add the weighed this compound to the solvent while stirring to ensure dissolution. c. Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer. d. Cover the beaker to prevent solvent evaporation.

4. Post-Handling and Decontamination: a. Clean the spatula and any other contaminated equipment with an appropriate solvent. b. Dispose of the weigh boat and any other disposable materials in a designated hazardous waste container. c. Wipe down the work surface inside the fume hood. d. Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Section 7: Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

SafeHandlingWorkflow Acquisition Chemical Acquisition & Receipt RiskAssessment Risk Assessment & SOP Development Acquisition->RiskAssessment Storage Secure Storage (Cool, Dry, Ventilated) RiskAssessment->Storage Handling Handling in Fume Hood (PPE Required) Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill Response Handling->Spill Waste Waste Collection (Hazardous Waste) Experiment->Waste Experiment->Spill Disposal Waste Disposal (Approved Vendor) Waste->Disposal ExposureResponse Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse with Water (15 min) EyeContact->RinseEyes RinseMouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

References

Methodological & Application

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic frameworks.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of 4-bromo-2-chloro-1-isopropoxybenzene. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring offers an opportunity for chemoselective functionalization. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective coupling at the bromine position can be achieved under carefully controlled conditions.[1] The remaining chlorine atom can then be used for subsequent transformations, making this compound a valuable difunctional building block.

This protocol leverages a palladium catalyst system with a bulky, electron-rich phosphine ligand, which is known to be highly effective for the coupling of aryl bromides, including those that are electron-rich or sterically hindered.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is the chemoselective step, as the C-Br bond is significantly more reactive than the C-Cl bond.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the palladium(II) complex, replacing the bromide.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and outcomes for analogous aryl bromides and chlorides. This data informs the selection of the proposed protocol.

Table 1: Typical Conditions for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O80-1002-12>90[4]
Pd₂(dba)₃ (1)P(t-Bu)₃ (2-4)K₂CO₃ (2.0)Dioxane/H₂O80-11012-2485-98[5]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2.0)DMF/H₂O906-1680-95[6]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane1001290-99[7]

Table 2: Conditions Often Required for Less Reactive Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂ (1-2)XPhos (2-4)K₃PO₄ (2.0)t-BuOH/H₂O100-12012-2475-95[4]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)Dioxane11024>80[5]
PEPPSI-IPr (2-3)-K₂CO₃ (2.0)t-AmylOH10018>90[8]

Note: The data in these tables are generalized from various sources for substrates with similar electronic and steric properties. Actual results will vary based on the specific boronic acid used.

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add the pre-weighed catalyst and ligand to the Schlenk flask.

    • Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solvent ratio of dioxane to water is typically between 4:1 and 10:1.[8]

    • Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction:

    • Immerse the flask in a preheated oil bath set to 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to isolate the desired product, 2-chloro-4-isopropoxy-1,1'-biphenyl derivative.

    • Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Selective Suzuki Coupling cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Workup cluster_purification 4. Purification & Analysis prep Combine Aryl Halide, Boronic Acid, & Base in Schlenk Flask inert Evacuate & Backfill with Inert Gas (x3) prep->inert add_cat Add Pd Catalyst & Ligand inert->add_cat Under Inert Atmosphere add_solv Add Degassed Dioxane/Water add_cat->add_solv purge Purge with Inert Gas add_solv->purge heat Heat to 90-100 °C with Vigorous Stirring (12-24 h) purge->heat monitor Monitor by TLC / GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete dilute Dilute with EtOAc & Water cool->dilute extract Separate & Extract with EtOAc dilute->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry chrom Flash Column Chromatography dry->chrom char Characterize Product (NMR, MS) chrom->char

Caption: Workflow for the selective Suzuki coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(Br)L₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Boronate Ar'B(OH)₃⁻ Boronate->ArPdX ArBr Ar-Br (this compound) ArBr->ArPdX Base Base (e.g., K₃PO₄) ArBOH2 Ar'B(OH)₂ Base->ArBOH2 ArBOH2->Boronate

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] 4-Bromo-2-chloro-1-isopropoxybenzene is a versatile building block in medicinal chemistry and materials science. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization, providing a pathway to complex molecular architectures. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 4-position.[3][4][5]

This document provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions specifically tailored for this compound, focusing on selective functionalization of the C-Br bond.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective cross-coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901688
Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (5:1)851885
Methylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O (3:1)802475

Table 2: Buchwald-Hartwig Amination of this compound

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101895
AnilinePd(OAc)₂ (1.5)BINAP (3)K₃PO₄1,4-Dioxane1002489
n-Butylamine(IPr)Pd(allyl)Cl (3)-K₂CO₃t-BuOH902082
BenzylaminePdCl₂(dppf) (2)-Cs₂CO₃THF802487

Table 3: Sonogashira Coupling of this compound

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF65894
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DiisopropylamineToluene701091
1-HexynePdCl₂(dppf) (2.5)CuI (1)PiperidineDMF801286
EthynylbenzenePd(OAc)₂ (2)CuI (1)n-BuNH₂1,4-Dioxane751290

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the 4-position of this compound.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, 10:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), palladium catalyst (2 mol%), ligand (4 mol%), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the selective amination at the 4-position of this compound.[8][9]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, charge a reaction vial with the palladium catalyst (2 mol%), ligand (4 mol%), and base (1.5 equiv).

  • Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vial and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the 4-position of this compound.[10]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2 mol%), and CuI (1 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) setup_s Reaction Setup (Inert Atmosphere, Add Solvent) start_s->setup_s heat_s Heating & Stirring setup_s->heat_s monitor_s Monitor Progress (TLC, GC-MS) heat_s->monitor_s workup_s Aqueous Workup (Extraction, Washing) monitor_s->workup_s Reaction Complete purify_s Purification (Column Chromatography) workup_s->purify_s end_s End: Isolated Product purify_s->end_s

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex [Ar-Pd(II)(R)L₂] OA_complex->TM_complex Transmetalation (R-M) Product Ar-R TM_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

G Reactants This compound Coupling Partner Conditions Pd Catalyst Ligand Base Solvent Reactants->Conditions Reaction Product Selectively Coupled Product Conditions->Product Yields Product

Caption: Logical relationship of components in a cross-coupling reaction.

References

Application Notes and Protocols for the Grignard Reaction of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from relatively simple precursors. This document provides detailed application notes and experimental protocols for the selective formation of a Grignard reagent from 4-Bromo-2-chloro-1-isopropoxybenzene and its subsequent reaction with various electrophiles. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond allows for the regioselective formation of the organomagnesium species at the 4-position, yielding 2-chloro-4-isopropoxyphenylmagnesium bromide. This intermediate is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.

The general principle relies on the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition of magnesium.[1] This chemoselectivity is crucial for synthesizing multifunctionalized aromatic compounds.

Key Reaction Parameters and Expected Data

The successful formation of the Grignard reagent and its subsequent reactions are contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with similar substrates, such as 1-bromo-4-chlorobenzene and 4-bromoanisole.[2][3]

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Tetrahydrofuran (THF)Essential for stabilization of the Grignard reagent. Diethyl ether can also be used.[4]
Magnesium1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Activation MethodIodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer and initiating the reaction.[4]
Initiation TemperatureRoom temperature to gentle reflux (~66°C in THF)The reaction is exothermic and may require initial gentle heating to start, followed by cooling to control the rate.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of the magnesium turnings.
Expected Yield70 - 90%Yields can be affected by side reactions such as Wurtz coupling. Based on analogous reactions.[2]
Reaction with Electrophile
Electrophile1.0 equivalentTo be added slowly to the Grignard reagent solution.
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction of the Grignard reagent with the electrophile.
QuenchingSaturated aq. NH₄Cl or dilute HClNeutralizes the reaction mixture and protonates the intermediate alkoxide.
Product Yields (Estimated)
Aldehyde Synthesis (via DMF)50 - 80%Crude yields based on the synthesis of 4-chlorobenzaldehyde from 1-bromo-4-chlorobenzene.[2]
Secondary Alcohol (via aldehyde)60 - 85%Estimated based on typical Grignard additions to aldehydes.[5]
Tertiary Alcohol (via ketone)65 - 90%Estimated based on typical Grignard additions to ketones.[6]

Reaction Pathway and Logic

The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

ReactionPathway Reaction Pathway for this compound cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Start This compound Grignard 2-chloro-4-isopropoxyphenylmagnesium bromide Start->Grignard + Mg / THF Mg Mg turnings Solvent Anhydrous THF Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Electrophile Electrophile Electrophile (E+) e.g., DMF, Aldehyde, Ketone Product Final Product Intermediate->Product + Workup Workup Aqueous Workup (e.g., NH4Cl)

Caption: General reaction pathway illustrating the formation of the Grignard reagent and its subsequent reaction.

Experimental Protocols

Important Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Preparation of 2-chloro-4-isopropoxyphenylmagnesium bromide

This protocol details the selective formation of the Grignard reagent.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with a steady stream of inert gas for at least 30 minutes.

  • Reagent Preparation: To the flask, add magnesium turnings (1.1 equivalents). Add a single small crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium turnings.

  • Reaction: The reaction mixture may need to be gently warmed with a heating mantle to initiate. The start of the reaction is indicated by the disappearance of the iodine color and the spontaneous refluxing of the THF.[7] If the reaction does not start, add a few drops of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic nature of the reaction.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours, or until the majority of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent, which should be cooled to room temperature and used immediately in the next step.

Protocol 2: Reaction with an Electrophile (Example: Synthesis of 2-chloro-4-isopropoxybenzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with N,N-dimethylformamide (DMF) to synthesize the corresponding aldehyde.

Materials:

  • Solution of 2-chloro-4-isopropoxyphenylmagnesium bromide in THF (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • Addition of Electrophile: In a separate flask, prepare a solution of anhydrous DMF (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-4-isopropoxybenzaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental procedure.

ExperimentalWorkflow Experimental Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction_workup Reaction and Workup Setup Assemble and Flame-Dry Glassware Inert Purge with Inert Gas Setup->Inert Reagents Add Mg and Initiator Inert->Reagents Initiate Initiate Reaction with Aryl Bromide Solution Reagents->Initiate Add Dropwise Addition of Aryl Bromide Initiate->Add Reflux Reflux for 1-2 hours Add->Reflux Cool Cool Grignard Reagent to 0°C Reflux->Cool Add_E Add Electrophile Solution Dropwise Cool->Add_E Stir Stir at Room Temperature Add_E->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, and Purify Product Extract->Purify

Caption: A step-by-step workflow for the synthesis and reaction of the Grignard reagent.

Conclusion

The selective Grignard reaction of this compound provides a reliable and efficient route to the versatile intermediate, 2-chloro-4-isopropoxyphenylmagnesium bromide. The protocols outlined in this document, based on established principles and data from analogous systems, offer a solid foundation for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture and the controlled addition of reagents, is paramount for achieving high yields and purity. This synthetic strategy opens avenues for the creation of a diverse range of substituted aromatic compounds for various applications.

References

Application Notes and Protocols for the Synthesis of Dapagliflozin Intermediate: 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-chloro-1-isopropoxybenzene is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The efficient and high-purity synthesis of this intermediate is crucial for the overall yield and quality of the final active pharmaceutical ingredient (API). These application notes provide a detailed two-step protocol for the synthesis of this compound, starting from the bromination of 2-chlorophenol followed by O-isopropylation.

Overall Reaction Scheme:

The synthesis is a two-step process:

  • Bromination of 2-chlorophenol to yield the intermediate 4-bromo-2-chlorophenol.

  • Williamson Ether Synthesis for the O-isopropylation of 4-bromo-2-chlorophenol to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-chlorophenol

This procedure is adapted from established methods for the bromination of phenols.[1][2]

Materials:

  • 2-Chlorophenol

  • Bromine

  • Chlorobenzene (or another suitable inert solvent)

  • Triethylamine hydrochloride (catalyst)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolve 2-chlorophenol (1.0 eq) in chlorobenzene.

  • Add a catalytic amount of triethylamine hydrochloride.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add bromine (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-bromo-2-chlorophenol.

  • The crude product can be purified by recrystallization or distillation. A patent suggests that this process can yield a product with a purity of up to 99.1%.[1]

Step 2: Synthesis of this compound

This protocol utilizes the Williamson ether synthesis.[3][4][5]

Materials:

  • 4-Bromo-2-chlorophenol (from Step 1)

  • 2-Bromopropane (or isopropyl bromide)

  • Potassium carbonate (or another suitable base like sodium hydride)

  • N,N-Dimethylformamide (DMF) or Acetone (solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and DMF or acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 2-bromopropane (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound. The Williamson ether synthesis typically provides yields in the range of 50-95%.[5]

Data Presentation

CompoundMolecular Weight ( g/mol )Molar EquivalentsExpected Yield (%)Expected Purity (%)
Step 1: 4-Bromo-2-chlorophenol
2-Chlorophenol128.561.090-99>98
Bromine159.811.0-1.1
4-Bromo-2-chlorophenol207.45-
Step 2: this compound
4-Bromo-2-chlorophenol207.451.070-90>98
2-Bromopropane122.991.2-1.5
Potassium Carbonate138.211.5-2.0
This compound249.52-

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: O-Isopropylation cluster_product Final Product start1 2-Chlorophenol reaction1 Bromination (Chlorobenzene, Et3N·HCl) start1->reaction1 start2 Bromine start2->reaction1 intermediate 4-Bromo-2-chlorophenol reaction1->intermediate reaction2 Williamson Ether Synthesis (DMF or Acetone, 60-80°C) intermediate->reaction2 reagent_base K2CO3 (Base) reagent_base->reaction2 reagent_iso 2-Bromopropane reagent_iso->reaction2 product This compound reaction2->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • 2-Chlorophenol is toxic and corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note and Protocol: Purification of 4-Bromo-2-chloro-1-isopropoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-chloro-1-isopropoxybenzene is a substituted aromatic ether that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain the compound at the desired purity for subsequent applications. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of small organic molecules.

Physicochemical and Safety Data Summary

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is crucial for designing the purification strategy and for handling the compound safely.

PropertyValue
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
CAS Number 201849-21-0
Appearance (Predicted) Colorless to pale yellow oil or low melting solid
Purity (Typical Crude) 85-95%
Purity (After Column) >98%

Safety Precautions

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and the solvents used.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Solvent System Optimization

Thin-layer chromatography is a critical first step to determine the optimal mobile phase for column chromatography. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an ideal retardation factor (Rƒ) of approximately 0.25-0.35 for the target compound.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers (beakers with watch glass covers)

  • Spotting capillaries

  • Hexane (or heptane)

  • Ethyl acetate

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add a piece of filter paper to each chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Using a capillary, spot the crude product solution onto the baseline of the TLC plates.

  • Place the spotted TLC plates into the developing chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rƒ value for each spot in each solvent system. The optimal solvent system will give an Rƒ value of ~0.3 for the product spot and good separation from other spots.

Table 1: Hypothetical TLC Analysis Results

Hexane:Ethyl Acetate RatioRƒ of ProductRƒ of Main ImpurityObservations
9:10.450.55Poor separation, spots are too high.
8:2 0.30 0.45 Good separation, ideal Rƒ for the product.
7:30.150.25Good separation, but spots are too low.

Based on these hypothetical results, an 8:2 hexane:ethyl acetate mixture is chosen as the eluent for column chromatography.

2. Column Chromatography Protocol

This protocol outlines the purification of this compound using flash column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Air pump or nitrogen line for flash chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the chosen eluent (8:2 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading:

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the eluent (8:2 hexane:ethyl acetate) to the top of the column.

  • Apply gentle pressure to the top of the column using an air pump or nitrogen line to force the solvent through the column at a steady rate (for flash chromatography).

  • Collect the eluate in a series of numbered fractions (e.g., 10-20 mL per fraction).

  • Monitor the progress of the separation by spotting every few fractions on a TLC plate and developing it in the same eluent.

  • Visualize the TLC plate under a UV lamp to identify which fractions contain the pure product.

Fraction Analysis and Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 8:2 Hexane:Ethyl Acetate
Column Dimensions 30 cm length x 3 cm diameter
Amount of Silica Gel ~50 g
Crude Sample Loaded 1.0 g
Loading Method Dry Loading
Elution Method Isocratic
Fraction Size 15 mL

Table 3: Purification Results (Hypothetical)

ParameterValue
Crude Purity 90%
Purified Purity >99%
Yield 85%
Fractions Combined 8 - 15

Experimental Workflow Visualization

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Workflow A TLC Method Development B Select Optimal Solvent System (8:2 Hexane:EtOAc) A->B C Prepare Silica Gel Slurry B->C Use as Eluent D Pack Column C->D F Load Sample onto Column D->F E Prepare Sample (Dry Loading) E->F G Elute with Mobile Phase F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J K Solvent Removal (Rotary Evaporation) J->K L Pure Product (>99%) K->L

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. The described method, which includes initial TLC analysis for solvent system optimization followed by a systematic column chromatography procedure, is effective for obtaining the target compound with high purity. The provided tables and workflow diagram serve as a clear guide for researchers and professionals in the field of drug development and organic synthesis.

Application Notes and Protocols for the Recrystallization of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the purification of 4-Bromo-2-chloro-1-isopropoxybenzene via recrystallization. The protocols outlined below are designed to guide the user through solvent selection and the recrystallization process to obtain a high-purity solid product.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the compound of interest and any impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[2] Upon cooling, the compound's solubility decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

This compound is an aromatic ether with halogen substituents. Its polarity is influenced by the presence of the bromine, chlorine, and oxygen atoms. The selection of an appropriate recrystallization solvent is therefore critical for achieving high purity. This document provides a systematic approach to solvent screening and a detailed protocol for the recrystallization of this compound.

Compound Properties (Predicted)

Solvent Selection and Screening

The choice of solvent is the most critical step in recrystallization. A systematic screening process is recommended to identify the optimal solvent or solvent mixture. The principle of "like dissolves like" suggests that solvents of similar polarity to the compound will be most effective. For this compound, a range of solvents from non-polar to moderately polar should be tested.

Table 1: Common Solvents for Recrystallization Screening

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Non-Polar Hexanes, Heptane, CyclohexaneLow69 - 98Good for non-polar compounds. Often used in solvent pairs with a more polar solvent.[3]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Low35 - 55Good dissolving power for many organics. Low boiling points require careful handling.
Aromatic TolueneLow111Can be effective for aromatic compounds due to potential π-stacking interactions.[4]
Halogenated Dichloromethane (DCM)Medium40Often a good solvent, but its low boiling point can sometimes make recrystallization difficult.
Esters Ethyl AcetateMedium77A versatile solvent that often works well as a single solvent or in a mixture.[4]
Ketones AcetoneMedium56A strong, polar solvent. Can be used in mixtures with water or non-polar solvents.[4]
Alcohols Methanol, Ethanol, Isopropanol (IPA)High65 - 82Good for more polar compounds. Often used in combination with water as an anti-solvent.[3][4]
Polar Aprotic AcetonitrileHigh82Can be effective for compounds with some polar character.[3]
Water High100Generally a poor solvent for this type of compound, but can be an effective anti-solvent.[4]

Experimental Protocol: Solvent Screening

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a solvent pair.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate.

  • If the compound dissolves completely upon heating, the solvent is a potential candidate for single-solvent recrystallization.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for approximately 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid.

  • If no single solvent is ideal, a solvent pair may be necessary. To test a solvent pair, dissolve the compound in a minimal amount of a "good" solvent (one in which it is soluble at room temperature) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Reheat the solution until it is clear, and then allow it to cool slowly.

Table 2: Solvent Screening Results Log

Solvent/Solvent PairSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingObservations

Recrystallization Protocol

This protocol outlines the general procedure for recrystallizing this compound once a suitable solvent or solvent pair has been identified.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Water bath (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a small portion of the chosen solvent to the flask, enough to cover the solid.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Pour the slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Visualization of Workflow

The following diagram illustrates the logical workflow for the recrystallization process, from initial solvent screening to the final pure product.

Recrystallization_Workflow start Start: Crude This compound solvent_screen Solvent Screening start->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent Ideal single solvent found solvent_pair Solvent Pair System solvent_screen->solvent_pair No ideal single solvent found dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve solvent_pair->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can sometimes induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.

  • Low Recovery: A low yield of recovered crystals can result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled in an ice bath.

References

Application Notes and Protocols for the Characterization of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 4-Bromo-2-chloro-1-isopropoxybenzene, a key intermediate in various synthetic processes. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, and Infrared (IR) Spectroscopy for functional group confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for non-polar compounds of this nature.

Experimental Protocol

1.1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 15 minutes

1.3. Data Presentation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

AnalyteRetention Time (min) (Representative)Area %
This compound8.5>98%
Impurity 15.2<0.5%
Impurity 210.1<0.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and the characterization of volatile impurities. The mass spectrum provides a molecular fingerprint that aids in structural confirmation.

Experimental Protocol

2.1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, dilute the solution further to avoid column overloading.

2.2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Split (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

2.3. Data Presentation:

The identity of the main peak is confirmed by its mass spectrum, particularly the molecular ion peak and characteristic fragmentation pattern.

Retention Time (min) (Representative)CompoundKey Mass Fragments (m/z) (Predicted)
12.8This compound248/250/252 (M+), 206/208/210 ([M-C3H6]+), 127/129, 77

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol

3.1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1 s2 s

3.3. Data Presentation:

The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.45d2.5Ar-H
7.20dd8.5, 2.5Ar-H
6.80d8.5Ar-H
4.50septet6.0-OCH(CH₃)₂
1.35d6.0-OCH(CH₃)₂

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
152.0C-O
133.0C-H
130.0C-H
125.0C-Cl
115.0C-Br
114.0C-H
72.0-OCH(CH₃)₂
22.0-OCH(CH₃)₂

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol

4.1. Sample Preparation:

  • For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

4.2. IR Instrumentation and Conditions:

ParameterCondition
Spectrometer Fourier-Transform Infrared (FTIR)
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

4.3. Data Presentation:

The presence of key functional groups is confirmed by characteristic absorption bands.

Wavenumber (cm⁻¹) (Representative)Assignment
2980-2930C-H stretch (aliphatic)
1580, 1480C=C stretch (aromatic)
1250C-O stretch (aryl ether)
1100C-O stretch (isopropyl ether)
820C-H bend (aromatic, para-disubstituted)
750C-Cl stretch
680C-Br stretch

Visualizations

Characterization_Workflow cluster_start Sample Receipt cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_end Final Report Start This compound Sample HPLC HPLC Analysis (Purity Assessment) Start->HPLC GCMS GC-MS Analysis (Identification & Impurity Profile) Start->GCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Group ID) Start->IR Purity Purity > 98% HPLC->Purity Structure_Confirmed Structure Confirmed GCMS->Structure_Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed Report Certificate of Analysis Purity->Report Structure_Confirmed->Report

Caption: Overall workflow for the analytical characterization of this compound.

Data_Integration cluster_data Analytical Data cluster_conclusion Conclusion HPLC HPLC Data (Single Major Peak) Conclusion Confirmed Identity and Purity of This compound HPLC->Conclusion Confirms Purity GCMS GC-MS Data (Correct Molecular Ion & Fragments) GCMS->Conclusion Confirms Molecular Weight & Identity NMR NMR Data (¹H & ¹³C Spectra Consistent with Structure) NMR->Conclusion Confirms Connectivity & Structure IR IR Data (Expected Functional Groups) IR->Conclusion Confirms Functional Groups

Caption: Logical integration of analytical data for structural confirmation and purity assessment.

Application Notes and Protocols for 4-Bromo-2-chloro-1-isopropoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-isopropoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and an isopropoxy group on a benzene ring, provides multiple reactive sites for the strategic construction of carbon-carbon and carbon-heteroatom bonds. This building block is particularly valuable in the development of novel therapeutics, including inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a target for anti-diabetic drugs. For instance, it is a key starting material in the synthesis of Remogliflozin etabonate, a potent and selective SGLT2 inhibitor.[1][2]

The bromine and chlorine atoms offer differential reactivity, allowing for selective transformations in cross-coupling reactions. The isopropoxy group modulates the electronic properties of the aromatic ring and can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API). These application notes provide an overview of the key reactions involving this compound and detailed protocols for its use in common synthetic transformations.

Key Applications and Chemical Transformations

This compound is primarily utilized in cross-coupling reactions to form more complex molecular architectures. The presence of two different halogen atoms allows for chemoselective reactions, where one halogen can be reacted preferentially over the other by carefully choosing the catalyst and reaction conditions. The bromo-substituent is generally more reactive than the chloro-substituent in palladium-catalyzed cross-coupling reactions.

The most common and valuable transformations involving this intermediate include:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the aryl halide with an amine. This reaction is essential for synthesizing aryl amines, a prevalent class of compounds in medicinal chemistry.

  • Grignard Reaction: Formation of a Grignard reagent by reacting the aryl bromide with magnesium, which can then be used as a potent nucleophile to react with various electrophiles.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, based on protocols for structurally similar aryl halides. These should be considered as starting points for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Aryl Halide This compound-
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.1-1.5 equiv)[3][4]
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)[3][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)[3][4]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF[3][5]
Temperature 80-110 °C[3]
Typical Yield 70-95%-

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
Aryl Halide This compound-
Amine Primary or secondary amine (1.1-1.5 equiv)[6][7]
Palladium Catalyst Pd₂(dba)₃/XPhos (1-3 mol%), Pd(OAc)₂/BINAP (2-5 mol%)[7][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv)[9]
Solvent Toluene, Dioxane, THF[6]
Temperature 80-120 °C[6]
Typical Yield 65-90%[7]

Table 3: Representative Conditions for Grignard Reagent Formation and Reaction

ParameterConditionReference
Aryl Halide This compound-
Magnesium Magnesium turnings (1.1-1.5 equiv)[10][11]
Initiator Iodine crystal or 1,2-dibromoethane (catalytic)[10]
Solvent Anhydrous Diethyl Ether or THF[12][13]
Temperature Room temperature to reflux[13]
Subsequent Reaction Quenched with an electrophile (e.g., CO₂, aldehyde, ketone)[10][14]
Typical Yield 50-80% (for the subsequent product)-

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All solvents should be anhydrous where specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents)

  • XPhos (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In an oven-dried, round-bottom flask, combine Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous toluene, followed by the amine (1.2 eq) and this compound (1.0 eq).

  • Heat the mixture to 110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water carefully.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired arylamine.

Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with carbon dioxide to form a carboxylic acid.

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Iodine (a single crystal)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Argon or Nitrogen gas supply

  • Dry glassware (three-necked flask, dropping funnel, condenser)

Procedure:

  • Place magnesium turnings (1.2 eq) and a crystal of iodine in a dry three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar.

  • Gently heat the flask with a heat gun under a stream of argon or nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Cool the Grignard reagent in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling A 4-Bromo-2-chloro- 1-isopropoxybenzene D Oxidative Addition A->D B Arylboronic Acid (R-B(OH)2) F Transmetalation B->F C Pd(0) Catalyst C->D E Aryl-Pd(II)-Br Intermediate D->E E->F G Aryl-Pd(II)-Aryl Intermediate F->G H Reductive Elimination G->H H->C Regeneration I Biaryl Product H->I J Base J->F

Caption: Suzuki-Miyaura Coupling Pathway.

Buchwald_Hartwig_Amination A 4-Bromo-2-chloro- 1-isopropoxybenzene D Oxidative Addition A->D B Amine (R2NH) F Amine Coordination & Deprotonation B->F C Pd(0) Catalyst C->D E Aryl-Pd(II)-Br Intermediate D->E E->F G Aryl-Pd(II)-Amido Intermediate F->G H Reductive Elimination G->H H->C Regeneration I Aryl Amine Product H->I J Base J->F

Caption: Buchwald-Hartwig Amination Pathway.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_purification Workup and Purification A Activate Mg Turnings (Iodine, Heat) B Add Anhydrous Ether/THF A->B C Slowly Add This compound B->C D Formation of Grignard Reagent C->D E Cool Grignard Reagent (Ice Bath) D->E F Add Electrophile (e.g., Dry Ice) E->F G Acidic Workup (e.g., 1M HCl) F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: General Experimental Workflow for Grignard Reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-isopropoxybenzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and high yields, making it invaluable in medicinal chemistry and drug discovery.[2][3]

4-Bromo-2-chloro-1-isopropoxybenzene is a versatile building block for pharmaceutical synthesis. It possesses two distinct halogen atoms, bromine and chlorine, which can be selectively functionalized in sequential cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for regioselective substitution. This note provides a detailed overview and representative protocols for the reaction of this compound with various boronic acids.

Application Notes:

  • Synthetic Versatility: The primary application of this reaction is the synthesis of complex biaryl structures, which are prevalent in pharmacologically active molecules.[3] The isopropoxy group modifies the electronic properties and steric profile of the benzene ring, influencing both reactivity and the biological activity of the final compound.

  • Selective Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to molecular diversification. The bromine can be selectively coupled under standard Suzuki-Miyaura conditions, leaving the chlorine atom intact for subsequent transformations, such as another cross-coupling, amination, or etherification reaction.

  • Catalyst Selection: The choice of catalyst and ligand is critical for achieving high yields and selectivity. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are highly effective.[4][5] For general applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commonly used catalyst.[1][4]

  • Reaction Conditions: The reaction typically requires a base to activate the boronic acid for transmetalation.[5] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1] A variety of solvents can be used, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base.[4]

Visualized Reaction Scheme and Workflow

The following diagrams illustrate the general reaction, the experimental workflow, and the catalytic mechanism.

G cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->C + B Arylboronic Acid (Ar-B(OH)₂) B->C + D 4-Aryl-2-chloro-1-isopropoxybenzene C->D Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

G start 1. Reagent Preparation setup 2. Reaction Setup (Add reagents, catalyst, base, solvent to flask) start->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar or N₂) setup->inert reaction 4. Reaction (Heat mixture to specified temperature) inert->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Work-up (Quench, extract with organic solvent, wash) monitor->workup Reaction Complete dry 7. Drying & Concentration (Dry organic layer, evaporate solvent) workup->dry purify 8. Purification (Column chromatography) dry->purify end 9. Product Characterization purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the reaction of this compound with a generic arylboronic acid. Conditions should be optimized for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

  • Round-bottom flask or reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill it with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of Toluene (8 mL), Ethanol (1 mL), and Water (1 mL) by bubbling Argon through it for 15-20 minutes. Add this solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[4]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-1-isopropoxybenzene product.

Data Presentation: Reaction Conditions

The following table summarizes typical conditions and components for the Suzuki-Miyaura coupling of this compound. Yields are generally good to excellent but depend heavily on the specific boronic acid partner and optimization of conditions.

ComponentExampleMolar Eq.Role / Notes
Aryl Halide This compound1.0The electrophilic partner. The C-Br bond is expected to react selectively over the C-Cl bond.
Boronic Acid Phenylboronic acid1.1 - 1.5The nucleophilic partner. A slight excess is common to drive the reaction to completion.
Catalyst Pd(PPh₃)₄0.01 - 0.05Pre-catalyst that generates the active Pd(0) species. Other common catalysts include Pd(OAc)₂ or Pd₂(dba)₃.[5]
Ligand (if needed) PPh₃ (part of catalyst), P(t-Bu)₃VariesStabilizes the Pd center and facilitates the catalytic cycle. Often used with Pd(OAc)₂ or Pd₂(dba)₃.[4]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0Activates the boronic acid to form a boronate species, which is essential for transmetalation.[5]
Solvent System Toluene/Ethanol/H₂O, Dioxane/H₂O, DMF-A biphasic or homogeneous mixture to dissolve both organic and inorganic reagents.[4]
Temperature (°C) 80 - 110-Sufficient thermal energy is needed to drive the catalytic cycle, especially oxidative addition.
Typical Yields (%) --Generally reported as 70-95% for similar substrates, but must be determined empirically.

Mechanism Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(X) pd0->pd2_halide ox_add_label Oxidative Addition pd0->ox_add_label pd2_boronate Ar-Pd(II)L₂(Ar') pd2_halide->pd2_boronate trans_label Transmetalation pd2_halide->trans_label pd2_boronate->pd0 product Ar-Ar' pd2_boronate->product red_elim_label Reductive Elimination pd2_boronate->red_elim_label ox_add_label->pd2_halide Ar-X trans_label->pd2_boronate Ar'-B(OR)₃⁻ red_elim_label->pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Bromo-2-chloro-1-isopropoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the starting material, 4-bromo-2-chlorophenol, by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in an S(_N)2 reaction to form the desired ether product.

Q2: What are the common starting materials for this synthesis?

A2: The common starting materials are 4-bromo-2-chlorophenol and an isopropylating agent. The most common isopropylating agents are isopropyl halides (e.g., 2-bromopropane, 2-iodopropane) or isopropyl sulfonates (e.g., isopropyl tosylate). A base is also required to deprotonate the phenol.

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reactions that can compete with the desired Williamson ether synthesis and reduce the yield are:

  • Elimination (E2) Reaction: The alkoxide base can react with the secondary alkyl halide (isopropylating agent), leading to the formation of propene gas instead of the desired ether. This is a significant competing reaction.[1][2][3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). Alkylation can occur on the ring, leading to the formation of C-alkylated byproducts.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Formation

Q: I am observing a very low yield or no formation of the desired this compound. What are the likely causes and how can I troubleshoot this?

A: Low or no product formation can stem from several factors related to the reactants and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential CauseExplanationRecommended Solution
Ineffective Deprotonation of the Phenol The phenolic proton of 4-bromo-2-chlorophenol must be removed by a base to form the reactive phenoxide. If the base is not strong enough or if it is not used in a sufficient amount, the reaction will not proceed.Use a strong enough base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). Ensure at least one equivalent of the base is used. For less reactive phenols, a stronger base like sodium hydride in an aprotic solvent is often more effective.
Poor Quality of Reagents The presence of impurities or degradation of the starting materials (4-bromo-2-chlorophenol or the isopropylating agent) can inhibit the reaction. Moisture in the reaction can quench the strong base.Use high-purity, anhydrous starting materials and solvents. Ensure the 4-bromo-2-chlorophenol is pure and the isopropylating agent has not degraded. Dry all solvents and glassware thoroughly before use, especially when using water-sensitive bases like NaH.
Inappropriate Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate.The Williamson ether synthesis is typically conducted at elevated temperatures, often in the range of 50-100 °C.[1] The optimal temperature will depend on the specific solvent and base used. Consider gradually increasing the reaction temperature while monitoring the reaction progress by TLC.
Steric Hindrance The chloro group ortho to the hydroxyl group in 4-bromo-2-chlorophenol can sterically hinder the approach of the isopropylating agent to the phenoxide oxygen.While challenging, optimizing the choice of solvent and base can help. In cases of severe steric hindrance, alternative synthetic routes like the Mitsunobu reaction might be considered, although this is a more complex procedure.
Issue 2: Predominance of Elimination Side Product (Propene)

Q: My main product appears to be the result of elimination, as evidenced by gas evolution (propene). How can I favor the desired substitution reaction?

A: The competition between S(_N)2 and E2 is a classic challenge in Williamson ether synthesis, especially with secondary alkyl halides like isopropyl halides.

Potential CauseExplanationRecommended Solution
High Reaction Temperature Higher temperatures generally favor elimination over substitution.Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC to find the optimal temperature balance.
Strongly Basic, Sterically Hindered Base While a strong base is needed for deprotonation, a very bulky base can preferentially act as a base for elimination rather than allowing the phenoxide to act as a nucleophile.Use a less sterically hindered base if possible. Potassium carbonate is a good option as it is a solid base and can be used in polar aprotic solvents.
Choice of Isopropylating Agent Isopropyl halides, being secondary halides, are prone to elimination.Using an isopropylating agent with a better leaving group, such as isopropyl tosylate, can sometimes favor the S(_N)2 reaction.
Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure sample of this compound from the crude reaction mixture. What are the best purification strategies?

A: Effective purification is crucial for obtaining the final product with high purity.

Purification ChallengeRecommended Approach
Separating from Unreacted 4-bromo-2-chlorophenol The starting phenol is acidic, while the ether product is neutral. This difference in acidity can be exploited for separation.
Removing Other Organic Impurities If the workup does not yield a pure product, chromatographic methods are necessary.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided below. Note: This is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-bromo-2-chlorophenol

  • 2-Bromopropane (or Isopropyl Tosylate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Isopropylating Agent: Add 2-bromopropane (1.2 - 1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing Reaction and Troubleshooting Logic

To aid in understanding the synthetic pathway and the troubleshooting process, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products Phenol 4-Bromo-2-chlorophenol Phenoxide Phenoxide Formation (Deprotonation) Phenol->Phenoxide + Base Isoprop Isopropylating Agent (e.g., 2-Bromopropane) SN2 SN2 Attack Isoprop->SN2 Side_Product Side Products (e.g., Propene, C-alkylated) Isoprop->Side_Product + Base (E2) Base Base (e.g., K2CO3) Phenoxide->SN2 Nucleophilic Attack Phenoxide->Side_Product C-Alkylation Target This compound SN2->Target Desired Pathway

Caption: Reaction pathway for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of This compound Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Poor Reagent Quality Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Elimination Side Reaction Start->Cause4 Sol1 Use Stronger/More Base (e.g., NaH) Cause1->Sol1 Sol2 Use Pure, Anhydrous Reagents & Solvents Cause2->Sol2 Sol3 Optimize Temperature (e.g., 50-100 °C) Cause3->Sol3 Sol4 Lower Temperature, Use K2CO3 Cause4->Sol4 Optimized Optimized Yield Sol1->Optimized Sol2->Optimized Sol3->Optimized Sol4->Optimized

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene. The guidance is structured to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems observed during the synthesis of this compound via the Williamson ether synthesis, a common and effective method.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields in this synthesis can stem from several factors, primarily related to side reactions and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
E2 Elimination of Isopropyl Halide The isopropyl halide (e.g., 2-bromopropane) is a secondary halide. In the presence of the strongly basic phenoxide, it can undergo E2 elimination to form propene gas, consuming the alkylating agent.Use a less sterically hindered and more reactive isopropyl source if possible, though options are limited. Control the reaction temperature carefully; lower temperatures generally favor substitution over elimination. Consider using a milder base for the deprotonation of the phenol if the reaction still proceeds efficiently.
Incomplete Deprotonation of Phenol The Williamson ether synthesis requires the formation of the phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the starting phenol will remain, leading to low conversion.Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile. Ensure at least one equivalent of the base is used.
C-Alkylation of the Phenoxide Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring (ortho and para positions) in addition to the desired O-alkylation. This leads to the formation of isopropyl-substituted bromochlorophenols.The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor O-alkylation.
Sub-optimal Reaction Temperature Higher temperatures can promote the elimination side reaction and potentially lead to decomposition of reactants or products.Maintain a moderate reaction temperature. The ideal temperature will depend on the specific solvent and base used, but a range of 50-80°C is a typical starting point. Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple unexpected spots on TLC/peaks in GC-MS. What are the likely impurities and how can I minimize their formation?

A: The formation of various impurities is a common challenge. Understanding their origin is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityOriginMitigation Strategy
4-Bromo-2-chlorophenol (Starting Material) Incomplete reaction.Ensure sufficient equivalents of the isopropyl halide and base are used. Increase reaction time or temperature moderately, while monitoring for the formation of other byproducts.
Propene E2 elimination of the isopropyl halide.[1][2]As mentioned previously, lower reaction temperatures can disfavor this pathway.
C-alkylated Phenols Alkylation on the aromatic ring instead of the oxygen atom.Using polar aprotic solvents can help to favor O-alkylation.
Di-isopropyl ether Reaction of the isopropoxide with the isopropyl halide.This is more likely if there is residual alcohol from the isopropoxide source. Ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of this compound?

A1: A general protocol for the Williamson ether synthesis of this compound is provided below.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromo-2-chlorophenol

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-Bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure.

Q2: How can I effectively purify the final product?

A2: Purification of this compound typically involves one of the following methods:

  • Column Chromatography: This is a very effective method for removing both polar (unreacted phenol) and non-polar (C-alkylated byproducts) impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[3][4]

  • Distillation under Reduced Pressure: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an efficient purification method, particularly for larger scale reactions.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be employed to achieve high purity.

The choice of method will depend on the physical state of the product and the nature of the impurities present.[5]

Visual Guides

Main Reaction Pathway

Main_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenol 4-Bromo-2-chlorophenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide Isopropyl Halide product 4-Bromo-2-chloro- 1-isopropoxybenzene alkyl_halide->product phenoxide->product SN2 Attack

Caption: Williamson ether synthesis of this compound.

Key Side Reactions

Side_Reactions cluster_elimination Elimination (E2) cluster_c_alkylation C-Alkylation phenoxide_e2 Phenoxide (Base) propene Propene phenoxide_e2->propene isopropyl_halide_e2 Isopropyl Halide isopropyl_halide_e2->propene phenoxide_c Phenoxide (Nucleophile) c_alkylated C-alkylated Phenol phenoxide_c->c_alkylated isopropyl_halide_c Isopropyl Halide isopropyl_halide_c->c_alkylated Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Crude Product (TLC, GC-MS) start->check_sm is_sm_present Unreacted Starting Material? check_sm->is_sm_present increase_reagents Increase Equivalents of Base/Alkyl Halide or Reaction Time/Temp is_sm_present->increase_reagents Yes is_elimination Evidence of Elimination (e.g., Propene)? is_sm_present->is_elimination No purify Purify Product (Chromatography/Distillation) increase_reagents->purify lower_temp Lower Reaction Temperature is_elimination->lower_temp Yes is_c_alkylation Isomeric Impurities Detected? is_elimination->is_c_alkylation No lower_temp->purify change_solvent Optimize Solvent (e.g., Polar Aprotic) is_c_alkylation->change_solvent Yes is_c_alkylation->purify No change_solvent->purify

References

Technical Support Center: Improving the Purity of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Bromo-2-chloro-1-isopropoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials such as 4-bromo-2-chlorophenol, byproducts from incomplete reactions, or isomers formed during the synthesis. Depending on the synthetic route, residual solvents and reagents may also be present.

Q2: What is the recommended general strategy for purifying crude this compound?

A multi-step approach is often most effective. This typically involves an initial wash or extraction to remove inorganic salts and highly polar impurities, followed by column chromatography to separate organic byproducts. A final recrystallization step can then be employed to achieve a highly pure, crystalline product.[1]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining purity and identifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment.[2]

Q4: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

Always consult the Safety Data Sheet (SDS) for detailed handling procedures. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up
Possible Cause Troubleshooting Steps
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.
Inefficient extraction.Ensure the pH of the aqueous layer is appropriate to remove acidic or basic impurities. Perform multiple extractions with a suitable organic solvent.
Presence of highly non-polar or polar impurities.Consider a preliminary filtration through a plug of silica gel to remove baseline impurities before proceeding to more rigorous purification.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate solvent system (eluent).Determine the optimal eluent system by running TLC with various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane). A good starting point is a low polarity mixture, gradually increasing the polarity.[1][3]
Column overloading.A general guideline is to use 50-100 g of silica gel for every 1 g of crude product.[3]
Column packing issues (channeling).Ensure the silica gel is packed uniformly without air bubbles.[1]
Compound is tailing on the column.For compounds that can interact strongly with silica, adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, can improve peak shape.[3]
Issue 3: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Steps
Sub-optimal solvent or solvent mixture.Test the solubility of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] Experiment with solvent systems like hexane/ethyl acetate or toluene.[1]
"Oiling out" of the product.This occurs when the product separates as a liquid instead of solid crystals. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
Solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Presence of impurities inhibiting crystallization.The product may require another round of purification, such as column chromatography, to remove impurities that interfere with crystal lattice formation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Objective: To separate this compound from organic impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column, ensuring there are no air bubbles.[1] Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.[1]

  • Elution: Begin eluting the column with 100% hexane.[1] Gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10%).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Objective: To obtain highly pure, crystalline this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, hexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find one that dissolves the compound when hot but not when cold.[4]

  • Dissolution: Place the compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Solvent Systems for Chromatography and Recrystallization

Purification StepSolvent SystemTypical Ratio/GradientPurpose
Column ChromatographyHexane/Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate percentage.Separation based on polarity.
RecrystallizationEthanolN/AFinal purification to obtain crystalline solid.
RecrystallizationHexane/Ethyl AcetateVariesAlternative for final purification.

Table 2: Analytical Methods for Purity Assessment

TechniquePrincipleInformation Obtained
HPLCDifferential partitioning between mobile and stationary phases.[2]Quantitative purity, detection of non-volatile impurities.
GC-MSSeparation by volatility and interaction with a stationary phase, followed by mass-based detection.[2]Quantitative purity, identification of volatile impurities.
NMRNuclear spin transitions in a magnetic field.[2]Structural confirmation, identification of isomers and major impurities.

Visualizations

G cluster_workflow Purification Workflow crude Crude Product wash Aqueous Wash/ Extraction crude->wash column Column Chromatography wash->column recrystallize Recrystallization column->recrystallize pure Pure Product recrystallize->pure analysis Purity Analysis (HPLC/GC-MS, NMR) pure->analysis

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic: Poor Chromatography Separation start Poor Separation check_tlc Review TLC Data start->check_tlc overloaded Column Overloaded? check_tlc->overloaded bad_solvent Suboptimal Eluent? check_tlc->bad_solvent overloaded->bad_solvent No reduce_load Reduce Sample Load overloaded->reduce_load Yes repack Repack Column bad_solvent->repack No optimize_eluent Optimize Eluent System bad_solvent->optimize_eluent Yes success Improved Separation repack->success reduce_load->success optimize_eluent->success

Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Failed 4-Bromo-2-chloro-1-isopropoxybenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of complex molecules utilizing this specific dihalogenated aromatic compound. The unique substitution pattern of this substrate, featuring both a bromine and a chlorine atom ortho and para to an isopropoxy group, presents distinct challenges in achieving high yields and selectivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing targeted troubleshooting strategies.

Q1: I am getting no reaction or a very low yield of the desired product. What are the primary causes and how can I fix this?

A1: Low reactivity in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the precatalyst or may be decomposing prematurely.

    • Troubleshooting:

      • Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] Oxygen can lead to the formation of palladium black and catalyst deactivation.

      • Use a fresh, high-quality palladium source and ligand. Some palladium sources and phosphine ligands can degrade over time.

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system such as a palladacycle or a Pd-NHC (N-heterocyclic carbene) complex.[2][3]

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially for the less reactive C-Cl bond if that is the target.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Common solvents for higher temperatures include toluene, xylene, or dioxane, which allow for refluxing at temperatures above 100 °C.[1]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to a sluggish or failed reaction.

    • Troubleshooting:

      • For this substrate, a moderately strong base is generally a good starting point. Consider switching to bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] Stronger bases like t-BuOK can sometimes be effective but may also promote side reactions.

Q2: I am observing the formation of a significant amount of the debrominated or dechlorinated starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings, where the halogen is replaced by a hydrogen atom. This is often caused by the presence of a hydride source that reacts with the palladium intermediate.

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., hydroxides if not fully consumed), or impurities.

    • Troubleshooting:

      • Use anhydrous solvents. Ensure your solvents are thoroughly dried before use.

      • Choose a non-protic base. Bases like K₃PO₄ or Cs₂CO₃ are generally less prone to causing dehalogenation compared to hydroxide bases.

      • Use a less reactive boronic acid derivative. In some cases, using a boronic ester (e.g., pinacol ester) can lead to a cleaner reaction.

Q3: My reaction is not selective, and I am getting a mixture of products where the coupling has occurred at both the bromine and chlorine positions. How can I achieve selective coupling at the C-Br bond?

A3: Achieving chemoselectivity in dihalogenated systems is a common challenge. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki couplings. However, reaction conditions can be tuned to enhance this selectivity.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the coupling at the less reactive C-Cl bond.

    • Troubleshooting:

      • Lower the reaction temperature. Start with a milder temperature (e.g., 80 °C) and monitor the reaction progress closely by TLC or GC-MS.

      • Reduce the reaction time. Stop the reaction as soon as the starting material is consumed to the desired extent to minimize the formation of the di-coupled product.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can significantly influence the selectivity.

    • Troubleshooting:

      • Use a less active catalyst system. A catalyst system that is highly active for C-Cl bond activation may reduce selectivity. Start with a standard catalyst like Pd(PPh₃)₄.

      • Ligand selection is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are known to be highly active and may promote coupling at the C-Cl bond.[4] For higher selectivity, a less electron-donating ligand might be beneficial. However, for sterically hindered substrates, these bulky ligands are often necessary. A careful screening of ligands is recommended.

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

    • Troubleshooting:

      • Rigorous degassing is essential. As mentioned in Q1, ensure your reaction setup is free of oxygen.

  • Catalyst Choice: Some palladium precatalysts or conditions can favor homocoupling.

    • Troubleshooting:

      • Use a Pd(0) source directly like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure the complete reduction of Pd(II) to Pd(0) if using a Pd(II) precatalyst. The addition of a small amount of a reducing agent or ensuring the phosphine ligand can act as a reductant can be helpful.

Experimental Protocols

The following is a general experimental protocol adapted from literature for a selective Suzuki-Miyaura coupling of an aryl bromide in the presence of an aryl chloride. This should serve as a good starting point for your experiments with this compound.

Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the solvent (e.g., a 4:1 mixture of Toluene/Water or Dioxane/Water) to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes a comparison of different catalyst systems for the Suzuki coupling of aryl halides, which can be used as a reference for selecting conditions for your specific substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Substrate ScopeReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighAryl Bromides & Chlorides[4]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Moderate to HighAryl Bromides[5]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂ORT - 100HighSterically Hindered Aryl Halides[4]
NiCl₂(PCy₃)₂-K₃PO₄Dioxane100HighAryl Chlorides[5]
Pd/C-K₂CO₃Ethanol/H₂O80ModerateAryl Bromides[5]

Note: The yields are qualitative and can vary significantly depending on the specific substrates and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows for troubleshooting the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Ar_prime_B->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Failed Suzuki Coupling Start Reaction Failed (Low/No Yield) Check_Catalyst 1. Check Catalyst System - Inert atmosphere? - Fresh reagents? - Appropriate catalyst/ligand? Start->Check_Catalyst Optimize_Conditions 2. Optimize Reaction Conditions - Increase temperature? - Change solvent? - Screen bases? Check_Catalyst->Optimize_Conditions If catalyst system is sound Analyze_Side_Products 3. Analyze Side Products - Dehalogenation? - Homocoupling? - Lack of selectivity? Optimize_Conditions->Analyze_Side_Products If still no improvement Troubleshoot_Selectivity Address Selectivity Issues - Lower temperature - Shorter reaction time - Screen ligands Analyze_Side_Products->Troubleshoot_Selectivity Mixture of products Troubleshoot_Dehalogenation Minimize Dehalogenation - Anhydrous solvent - Non-protic base Analyze_Side_Products->Troubleshoot_Dehalogenation Dehalogenated starting material Troubleshoot_Homocoupling Prevent Homocoupling - Rigorous degassing - Use Pd(0) source Analyze_Side_Products->Troubleshoot_Homocoupling Boronic acid homocoupling Success Successful Coupling Troubleshoot_Selectivity->Success Troubleshoot_Dehalogenation->Success Troubleshoot_Homocoupling->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Williamson ether synthesis.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of this compound, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?

A: Low product yield is a common issue in Williamson ether synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Potential CauseExplanationRecommended Solution
Incomplete Deprotonation of Phenol The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low.- Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). - Ensure the use of at least one equivalent of the base relative to the 4-bromo-2-chlorophenol. - Dry the starting phenol and solvent thoroughly, as water can consume the base.
Poor Quality of Reagents The purity of the starting materials and reagents is crucial. Impurities in the 4-bromo-2-chlorophenol, isopropyl halide, or solvent can interfere with the reaction.- Use high-purity, anhydrous reagents and solvents. - Consider purifying the starting materials if their quality is uncertain.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions.- Gently heat the reaction mixture, typically in the range of 60-80 °C. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Steric Hindrance While isopropoxy is a secondary alkyl group, which can be prone to elimination, the Williamson ether synthesis should still be feasible. However, steric hindrance can slow down the reaction rate.- Increase the reaction time to allow for complete conversion. - Consider using a more reactive isopropylating agent, such as isopropyl tosylate, which has a better leaving group than isopropyl bromide or chloride.

Issue 2: Formation of Significant Impurities

Q: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to optimizing the reaction conditions.

Potential Side ReactionExplanationRecommended Solution
Elimination of Isopropyl Halide The use of a secondary alkyl halide (isopropyl halide) can lead to a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base, to form propene.- Use a less sterically hindered base, such as potassium carbonate, instead of a bulkier base like potassium tert-butoxide. - Maintain a moderate reaction temperature, as higher temperatures favor elimination.
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.- Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more nucleophilic. - Lowering the reaction temperature may also favor O-alkylation.
Unreacted Starting Material Incomplete reaction will leave unreacted 4-bromo-2-chlorophenol in the mixture, complicating purification.- Ensure a slight excess of the isopropylating agent (1.1-1.5 equivalents). - Increase the reaction time and monitor for the disappearance of the starting material by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for introducing the isopropoxy group?

A1: Isopropyl bromide or 2-bromopropane is a commonly used and effective alkylating agent for this synthesis. Isopropyl iodide can also be used and may be more reactive, but it is also more expensive and less stable. Isopropyl chloride is generally less reactive.

Q2: Which base is most suitable for the deprotonation of 4-bromo-2-chlorophenol?

A2: A moderately strong base is required to efficiently deprotonate the phenol. Potassium carbonate (K₂CO₃) is a good choice as it is inexpensive, easy to handle, and generally provides good yields with minimal side reactions. For a more robust reaction, sodium hydride (NaH) can be used, but it requires anhydrous conditions and careful handling due to its reactivity with water.

Q3: What is the optimal solvent for this reaction?

A3: A polar aprotic solvent is ideal for Williamson ether synthesis. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they facilitate the Sₙ2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Acetone can also be used and is a less toxic alternative, though it may require longer reaction times.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The starting phenol is more polar and will have a lower Rf value than the less polar ether product. The reaction is complete when the spot corresponding to the 4-bromo-2-chlorophenol has disappeared.

Q5: What is the recommended purification method for this compound?

A5: After the reaction is complete, a standard aqueous workup is performed to remove the base and any inorganic salts. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be an effective purification method.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Bromo-2-chlorophenol

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopropyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Optimized Reaction Parameters (Hypothetical)

ParameterRecommended Condition
Stoichiometry (Phenol:Base:Alkyl Halide) 1 : 1.5 : 1.2
Solvent Anhydrous DMF
Temperature 70-80 °C
Reaction Time 4-6 hours
Purity (Post-Chromatography) >98%
Yield (Hypothetical) 85-95%

Visualizing the Process

The following diagrams illustrate the experimental workflow and potential side reactions.

experimental_workflow start_end start_end process process reagent reagent product product analysis analysis start Start mix_reagents Mix Phenol, K₂CO₃, DMF start->mix_reagents add_alkyl_halide Add Isopropyl Bromide mix_reagents->add_alkyl_halide heat Heat (70-80°C) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete extraction Extraction with Et₂O workup->extraction drying Dry with MgSO₄ extraction->drying purification Column Chromatography drying->purification product_node Pure Product purification->product_node end End product_node->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions reactant reactant intermediate intermediate product product side_product side_product phenol 4-Bromo-2-chlorophenol phenoxide Phenoxide Ion phenol->phenoxide + Base base Base (e.g., K₂CO₃) desired_product Desired Product (O-Alkylation) phenoxide->desired_product + Isopropyl Bromide (Sₙ2) c_alkylation_product C-Alkylated Byproduct phenoxide->c_alkylation_product + Isopropyl Bromide (C-Alkylation) alkyl_halide Isopropyl Bromide elimination_product Propene (Elimination) alkyl_halide->elimination_product + Base (E2)

Caption: Potential side reactions in the synthesis of this compound.

Preventing debromination of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the unwanted debromination of 4-Bromo-2-chloro-1-isopropoxybenzene during synthetic organic chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination is a chemical reaction where the bromine atom is cleaved from the aromatic ring, typically replaced by a hydrogen atom (a process called hydrodebromination).[1] For this compound, this is a significant issue as it leads to the formation of 2-chloro-1-isopropoxybenzene as an undesired byproduct, reducing the yield of the target molecule and complicating purification. This side reaction is common in processes like palladium-catalyzed cross-coupling or the formation of organometallic reagents.[2][3]

Q2: Which halogen is more reactive on this molecule, bromine or chlorine?

A2: The bromine atom is significantly more reactive than the chlorine atom. The reactivity of carbon-halogen bonds for common reactions like oxidative addition in cross-coupling or Grignard reagent formation follows the order C-I > C-Br > C-Cl > C-F.[1][4] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, meaning it has a lower activation energy for reacting with a metal catalyst or magnesium.[1][4] This differential reactivity allows for chemoselective reactions, where the C-Br bond can be targeted while leaving the C-Cl bond intact.[4][5]

Q3: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A3: The primary cause is a side pathway that competes with the desired catalytic cycle.[2] After the palladium catalyst inserts into the C-Br bond (oxidative addition), the resulting intermediate can react with a hydride source to form a palladium-hydride species.[6] This species can then undergo reductive elimination to release the debrominated arene. Key factors that promote this include:

  • Hydride Donors: Certain solvents (alcohols, DMF), bases (amines, strong alkoxides), or trace amounts of water can act as hydride sources.[2]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[2] The choice of ligand is critical in directing the reaction towards the desired outcome.[2][7]

  • High Temperatures: Increased temperature can accelerate the rate of the debromination side reaction.[2]

Q4: Can debromination occur during Grignard reagent formation?

A4: Yes. While the primary goal is to insert magnesium into the C-Br bond, the resulting Grignard reagent is a strong base. If any proton sources (like water) are present in the reaction, the Grignard reagent will be quenched, resulting in the debrominated product, 2-chloro-1-isopropoxybenzene.[1] Additionally, undesired side reactions like Wurtz coupling can occur, especially at higher temperatures.[8]

Troubleshooting Guide for Palladium-Catalyzed Reactions

This guide provides a systematic approach to minimize debromination when using this compound in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Problem: My reaction shows a significant amount of the debrominated byproduct, 2-chloro-1-isopropoxybenzene.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Debromination start High Debromination Observed base Step 1: Evaluate Base start->base Using strong base? (e.g., NaOtBu, DBU) ligand Step 2: Change Ligand base->ligand Yes: Switch to K₃PO₄ or K₂CO₃ No: Proceed to next step solvent Step 3: Change Solvent ligand->solvent Using simple ligand? (e.g., PPh₃) temp Step 4: Lower Temperature solvent->temp Yes: Switch to bulky, e⁻-rich ligand (e.g., XPhos, RuPhos) No: Proceed to next step solvent->temp Using protic/hydride donor? (e.g., Alcohols, DMF) success Problem Solved temp->success Yes: Switch to Toluene or other non-polar aprotic No: Proceed to next step temp->success Yes: Lower temp to 60-80°C No: Re-evaluate substrate purity

Caption: Troubleshooting workflow for debromination side reactions.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters to adjust to minimize hydrodehalogenation in palladium-catalyzed cross-coupling reactions.[2][7]

ParameterProblematic ConditionRecommended SolutionRationale
Ligand Less bulky, electron-poor ligands (e.g., PPh₃).Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]Bulky ligands accelerate the desired reductive elimination step over the debromination pathway.[2]
Base Strong bases (e.g., NaOtBu) or amine bases.[2]Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[2]Stronger bases can act as or generate hydride sources, leading to the formation of a Pd-H intermediate.[2][6]
Solvent Protic solvents (e.g., alcohols) or polar aprotic solvents known to be hydride sources (e.g., DMF).[2]Non-polar aprotic solvents (e.g., Toluene, THF, Dioxane).[2]Toluene and other non-polar aprotic solvents are less likely to act as hydride donors compared to alcohols or DMF.[2]
Temperature High temperatures (>100 °C).Lowest effective temperature (e.g., 80 °C).The activation energy for hydrodehalogenation can be higher than for the desired coupling, so lowering the temperature can suppress it.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol details a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to prevent the debromination side reaction.

Caption: Key stages of the experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Toluene, degassed (5 mL per mmol of aryl bromide)

  • Water, degassed (0.5 mL per mmol of aryl bromide)

  • Anhydrous Na₂SO₄, Ethyl acetate, Brine

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add degassed toluene and degassed water via syringe. Using degassed solvents is crucial to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The lower end of this range is often sufficient and helps minimize side reactions.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Grignard Reagent Formation

This protocol describes the chemoselective formation of a Grignard reagent from the C-Br bond of this compound, leaving the C-Cl bond intact.

Materials:

  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, dropping funnel, condenser (all oven-dried)

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas (Argon or Nitrogen). All operations must be under anhydrous conditions as Grignard reagents react violently with water.[4]

  • Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.[4]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Formation: Add a small portion (~5-10%) of the aryl bromide solution to the magnesium turnings. Gently warm the flask until the reaction initiates (indicated by bubbling and disappearance of the iodine color).

  • Addition: Once initiated, slowly add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. The reaction is exothermic, so an ice bath should be kept ready for cooling if the reaction becomes too vigorous.[4]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure full conversion. The resulting dark grey or brown solution is the Grignard reagent.

  • Usage: The Grignard reagent is typically used immediately in the next synthetic step without isolation.[9] Its concentration can be determined by titration if required.[4]

References

Technical Support Center: Catalyst Deactivation in 4-Bromo-2-chloro-1-isopropoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene. This valuable intermediate is often synthesized via the Williamson ether synthesis, a robust method that can be prone to specific challenges, including catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2-chlorophenol with an isopropylating agent, such as isopropyl bromide or isopropyl chloride. The reaction is typically carried out in the presence of a base and often utilizes a phase-transfer catalyst to enhance the reaction rate and yield.[1][2]

Q2: Which catalysts are typically used for the synthesis of this compound?

A2: Phase-transfer catalysts (PTCs) are commonly employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.[3] Quaternary ammonium salts, such as Tetrabutylammonium bromide (TBAB) and Aliquat 336, are widely used due to their efficiency and commercial availability.[4] In some cases, copper-based catalysts can also be used in related etherification reactions, though this is less common for this specific transformation.

Q3: What are the primary causes of catalyst deactivation in this reaction?

A3: For quaternary ammonium salt phase-transfer catalysts, the primary deactivation mechanism is Hofmann elimination. This is a thermal degradation process where the catalyst decomposes into a tertiary amine and an alkene, rendering it inactive.[5][6] The rate of this degradation is influenced by temperature and the basicity of the reaction medium. Other potential causes of deactivation include poisoning by impurities in the reactants or solvent and physical fouling of the catalyst.

Q4: My reaction yield is low. How can I determine if catalyst deactivation is the cause?

A4: A progressive decrease in reaction rate or a stalled reaction before full conversion of the starting material can indicate catalyst deactivation. To confirm this, you can monitor the reaction progress over time using techniques like GC or HPLC. If the reaction rate slows significantly or stops, while starting materials are still present, catalyst deactivation is a likely culprit. Another approach is to add a fresh portion of the catalyst to the stalled reaction; if the reaction restarts, it strongly suggests the initial catalyst has deactivated.

Q5: What are the common side reactions that can be mistaken for or contribute to low yield?

A5: Besides catalyst deactivation, low yields can result from competing side reactions. The two most common side reactions in the Williamson ether synthesis of aryl ethers are:

  • C-alkylation: The alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom. This is a known issue in phenol alkylation.[7]

  • Elimination (E2) Reaction: With secondary alkyl halides like isopropyl bromide, the strong base can promote the elimination of HBr to form propene, rather than substitution to form the ether.[8]

Troubleshooting Guides

Issue 1: Low or Decreasing Reaction Rate
Potential Cause Troubleshooting Steps
Catalyst Deactivation (Hofmann Elimination) - Lower Reaction Temperature: Hofmann elimination is temperature-dependent. Reducing the reaction temperature may slow down the degradation of the quaternary ammonium salt catalyst. - Optimize Base Concentration: While a strong base is necessary, an excessively high concentration can accelerate catalyst degradation. Titrate the base to ensure only a slight excess is used. - Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, consider adding it in portions throughout the reaction to maintain a sufficient active catalyst concentration.
Catalyst Poisoning - Purify Reactants and Solvent: Ensure that the 4-bromo-2-chlorophenol, isopropylating agent, and solvent are free from impurities that could act as catalyst poisons. Common culprits include other organic halides or sulfur compounds. - Use High-Purity Reagents: Whenever possible, use reagents of the highest available purity to minimize the introduction of potential poisons.[9]
Insufficient Mixing in a Biphasic System - Increase Stirring Rate: In a phase-transfer catalyzed reaction, efficient mixing is crucial for the transfer of ions between the aqueous and organic phases. Ensure the reaction mixture is being stirred vigorously.
Issue 2: Low Product Yield Despite Complete Starting Material Consumption
Potential Cause Troubleshooting Steps
Dominance of Side Reactions (C-alkylation or Elimination) - Choice of Alkylating Agent: Isopropyl bromide is more prone to elimination than isopropyl chloride. Consider using isopropyl chloride, although it is less reactive. - Solvent Selection: Aprotic polar solvents like acetonitrile or DMF generally favor the desired SN2 reaction over elimination.[1] - Control Temperature: Lowering the reaction temperature can favor the substitution reaction over the elimination reaction, which typically has a higher activation energy. - Choice of Base: A less sterically hindered base may reduce the rate of the E2 elimination reaction.
Product Degradation - Monitor Reaction Progress: Extended reaction times at elevated temperatures can sometimes lead to product degradation. Determine the optimal reaction time to maximize yield and minimize degradation.

Catalyst Deactivation and Regeneration Data

Catalyst TypeCommon ExamplesTypical Deactivation MechanismRegeneration FeasibilityRegeneration Method
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Aliquat 336Hofmann Elimination, Thermal DegradationModerateAcid-base extraction and re-alkylation.
Copper-based Catalysts Copper(I) iodide, Copper(I) oxideOxidation, Leaching, Ligand DegradationPossibleAcid washing to remove oxides, followed by reduction.

Detailed Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for a phase-transfer catalyzed Williamson ether synthesis of a phenol can be adapted.

Protocol: Phase-Transfer Catalyzed O-Isopropylation of 4-Bromo-2-chlorophenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-chlorophenol (1.0 eq.), an aprotic solvent (e.g., toluene or acetonitrile, 5-10 volumes), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, 0.05-0.10 eq.).

  • Addition of Base: Add an aqueous solution of a strong base, such as 50% sodium hydroxide or potassium hydroxide (2.0-3.0 eq.), to the reaction mixture.

  • Addition of Alkylating Agent: While stirring vigorously, add isopropyl bromide (1.2-1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

The following diagram illustrates the primary deactivation pathway for a quaternary ammonium salt catalyst via Hofmann elimination.

G Active_Catalyst Active Catalyst (Quaternary Ammonium Salt) Inactive_Products Inactive Products (Tertiary Amine + Alkene) Active_Catalyst->Inactive_Products Hofmann Elimination Base Base (e.g., OH⁻) Base->Active_Catalyst Heat Heat Heat->Active_Catalyst

Hofmann elimination of a quaternary ammonium PTC.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting low yields in the synthesis of this compound.

G Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Troubleshoot_Reaction_Conditions Troubleshoot Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Base Stoichiometry Incomplete_Conversion->Troubleshoot_Reaction_Conditions No Check_Catalyst_Activity Suspect Catalyst Deactivation: - Add Fresh Catalyst - Analyze Catalyst Integrity Incomplete_Conversion->Check_Catalyst_Activity Yes Analyze_Side_Products Analyze for Side Products: - C-alkylation - Elimination Product (Propene) Complete_Conversion->Analyze_Side_Products Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Change Base/Solvent Analyze_Side_Products->Optimize_Selectivity Side Products Detected Purification_Issues Investigate Purification Step: - Product Loss During Workup - Product Degradation Analyze_Side_Products->Purification_Issues No Side Products

A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves a two-step process. The first step is the selective bromination of 2-chlorophenol to produce the key intermediate, 4-bromo-2-chlorophenol. The second step is the Williamson ether synthesis, specifically the O-isopropylation of 4-bromo-2-chlorophenol, to yield the final product.

Q2: What are the critical parameters to control during the O-isopropylation step?

A2: Key parameters to control during the O-isopropylation of 4-bromo-2-chlorophenol include reaction temperature, the choice of base and solvent, and the stoichiometry of the reagents. Precise temperature control is vital to minimize the formation of side products.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting material (4-bromo-2-chlorophenol) and the formation of the desired product.

Q4: What are the expected yield and purity for this synthesis?

A4: With optimized conditions, the yield for the O-isopropylation step can be quite high. Purity is dependent on the successful removal of unreacted starting materials and any side products. For detailed data, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Low yield of this compound

  • Question: My Williamson ether synthesis is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseExplanationRecommended Solution
Incomplete Deprotonation The phenoxide, which is the active nucleophile, may not be fully generated if the base is not strong enough or used in insufficient quantity.Ensure the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Use at least one equivalent of the base.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the decomposition of reactants or products and the formation of elimination byproducts from the isopropyl halide.Optimize the reaction temperature. A moderate temperature is generally recommended. Experiment with a temperature range to find the optimal condition for your specific setup.
Poor Quality of Reagents The presence of moisture or impurities in the solvent or reagents can interfere with the reaction.Use anhydrous solvents and ensure the purity of your starting materials, 4-bromo-2-chlorophenol and the isopropylating agent.
Inefficient Stirring In a heterogeneous mixture (e.g., with potassium carbonate), inefficient stirring can lead to poor contact between the reactants.Ensure vigorous and efficient stirring throughout the reaction.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

  • Answer: The formation of impurities is a frequent issue. Understanding the potential side reactions is key to mitigating them.

Potential Side ReactionExplanationRecommended Solution
Elimination of Isopropyl Halide The base can promote the elimination of HX from the isopropyl halide, forming propene, which will not react with the phenoxide.Use a less sterically hindered and non-nucleophilic base if possible. Control the reaction temperature carefully, as higher temperatures favor elimination.
C-Alkylation While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities.The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Unreacted Starting Material Incomplete reaction will leave unreacted 4-bromo-2-chlorophenol in your product mixture.Increase the reaction time or temperature moderately. Ensure proper stoichiometry of the reagents.

Experimental Protocols

Synthesis of 4-Bromo-2-chlorophenol from 2-Chlorophenol

  • Dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid.

  • Slowly add liquid bromine to the solution at a controlled temperature, typically between 50-80°C.[1]

  • The addition of a base like sodium acetate can be used to manage the reaction conditions.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

  • Purify the crude 4-bromo-2-chlorophenol by recrystallization or column chromatography.

Synthesis of this compound via Williamson Ether Synthesis

  • To a solution of 4-bromo-2-chlorophenol in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature to form the phenoxide.

  • Add 2-bromopropane (or another suitable isopropylating agent) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature and monitor its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Bromo-2-chlorophenol

ParameterValueReference
Starting Material2-Chlorophenol[2]
Brominating AgentBromine[2]
SolventCarbon Tetrachloride or Acetic Acid[1][2]
TemperatureRoom Temperature to 80°C[1][2]
Reported Yield>87%[2]

Table 2: Typical Reagents for O-isopropylation

Reagent TypeExamples
Isopropylating Agent2-Bromopropane, Isopropyl iodide
BaseK2CO3, NaH, NaOH
SolventDMF, Acetone, Acetonitrile

Visualizations

Synthesis_Workflow Start 2-Chlorophenol Intermediate 4-Bromo-2-chlorophenol Start->Intermediate Bromination (Br2, Acetic Acid) Product This compound Intermediate->Product O-Isopropylation (2-Bromopropane, K2CO3) Troubleshooting_Guide cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting LowYield Low Yield Observed IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation SuboptimalTemp Suboptimal Temperature? LowYield->SuboptimalTemp PoorReagents Poor Reagent Quality? LowYield->PoorReagents Sol_Base Use Stronger/More Base IncompleteDeprotonation->Sol_Base Sol_Temp Optimize Temperature SuboptimalTemp->Sol_Temp Sol_Reagents Use Anhydrous/Pure Reagents PoorReagents->Sol_Reagents Impurities Impurities Detected Elimination Elimination Side Product? Impurities->Elimination C_Alkylation C-Alkylation Occurring? Impurities->C_Alkylation Sol_Elimination Lower Temperature Elimination->Sol_Elimination Sol_Alkylation Use Polar Aprotic Solvent C_Alkylation->Sol_Alkylation

References

Technical Support Center: Purification of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the purification of 4-Bromo-2-chloro-1-isopropoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected impurities?

A1: this compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then reacts with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate).

Common Impurities Include:

  • Unreacted 4-bromo-2-chlorophenol: Incomplete reaction can lead to the presence of the starting phenol.

  • Propene: Formed as a byproduct of an E2 elimination side reaction, especially if the reaction conditions are not optimal.

  • Diisopropyl ether: Can form from the self-condensation of the isopropylating agent under basic conditions.

  • C-alkylated product: The phenoxide ion is an ambident nucleophile, and although O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur.

  • Solvent and reagent residues: Residual solvents and excess reagents used in the reaction and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: Particularly useful for removing impurities with different polarities, such as the starting phenol and C-alkylated byproducts.

  • Recrystallization: An effective method for removing minor impurities and obtaining a highly pure crystalline product, provided a suitable solvent is found.

Q3: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?

A3: The presence of residual solvents or impurities can lower the melting point of a compound, causing it to appear as an oil. Even small amounts of impurities can have a significant effect. Further purification by column chromatography followed by recrystallization may be necessary to obtain a solid product. It is also important to ensure all solvent has been removed under high vacuum.

Troubleshooting Guides

Column Chromatography Purification
Issue Possible Cause Solution
Poor separation of product and impurities Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the product on TLC.
Product elutes with a major impurity Co-elution of impurities with similar polarity.Try a different solvent system with different selectivities (e.g., toluene/hexane or ether/hexane). If separation is still difficult, a second column with a shallower gradient may be required.
Tailing of the product spot on TLC and column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.
Product appears to be degrading on the column The compound is unstable on silica gel.Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system. Alternatively, consider using a less acidic stationary phase like alumina.
Recrystallization Purification
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing The solvent is too non-polar for the compound at lower temperatures, or the solution is supersaturated with impurities.Add a small amount of a more polar co-solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Ensure the starting material for recrystallization is of reasonable purity (>80%).
No crystals form upon cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely too good a solvent. A different solvent or solvent system should be used.
Low recovery of the purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize the solubility of the product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored despite the pure compound being white Colored impurities are trapped within the crystal lattice.The presence of persistent colored impurities may require a pre-purification step like passing a solution of the crude product through a short plug of silica gel or activated carbon before recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution with the low-polarity solvent system and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product and then any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, heptane, or mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound

Impurity Typical Concentration (%) Retention Time (GC-MS) Key Mass Fragments (m/z)
4-bromo-2-chlorophenol5 - 158.5 min208, 210, 129, 73
Propene< 1 (volatile)1.2 min42, 41, 39
Diisopropyl ether1 - 32.5 min102, 87, 43
C-alkylated Isomer1 - 210.8 min250, 252, 208, 165

Table 2: Typical Purification Outcomes for this compound

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%)
Column Chromatography85> 9880 - 90
Recrystallization95> 99.570 - 85
Column followed by Recrystallization85> 99.860 - 75

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) tlc TLC Analysis (Assess Purity) start->tlc Initial Assessment column Column Chromatography tlc->column Significant Impurities recrystallization Recrystallization tlc->recrystallization Minor Impurities column->recrystallization Further Purification final_product Pure Product (>99% Purity) column->final_product Isolation recrystallization->final_product Isolation characterization Characterization (NMR, GC-MS, MP) final_product->characterization Final Check troubleshooting_workflow cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation start Purification Issue Identified poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out wrong_solvent Incorrect Solvent System poor_separation->wrong_solvent suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions oiling_out->wrong_solvent impure_start Impure Starting Material oiling_out->impure_start optimize_tlc Optimize with TLC wrong_solvent->optimize_tlc pre_purify Pre-purification Step impure_start->pre_purify adjust_cooling Adjust Cooling Rate suboptimal_conditions->adjust_cooling

Validation & Comparative

Spectroscopic Analysis of 4-Bromo-2-chloro-1-isopropoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Bromo-2-chloro-1-isopropoxybenzene. Due to the limited availability of experimental data for this specific compound, this report presents predicted spectroscopic data and compares it with experimental data of the structurally related compound, 4-Bromo-2-chlorophenol. This comparison offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of this compound.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 4-Bromo-2-chlorophenol. Mass spectrometry data for the target compound is also predicted, highlighting the expected isotopic pattern.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-37.55d2.4
H-57.25dd8.8, 2.4
H-66.85d8.8
-CH(CH₃)₂4.50septet6.0
-CH(CH ₃)₂1.35d6.0
4-Bromo-2-chlorophenol (Experimental) [1]H-37.49d2.5
H-57.18dd8.7, 2.5
H-66.89d8.7
-OH5.8 (broad s)s-

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-1152.0
C-2123.0
C-3133.5
C-4115.0
C-5130.0
C-6117.0
-C H(CH₃)₂72.0
-CH(C H₃)₂22.0
4-Bromo-2-chlorophenol (Experimental) [2][3]C-1150.9
C-2121.8
C-3133.2
C-4114.2
C-5129.8
C-6116.9

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Formula Relative Abundance (%) Fragment Description
262/264/266[C₉H₁₀BrClO]⁺~75:100:25Molecular Ion (M⁺)
220/222/224[C₆H₄BrClO]⁺ModerateLoss of propene
185/187[C₆H₄BrO]⁺HighLoss of propene and chlorine
157/159[C₆H₄Br]⁺ModerateLoss of isopropoxy group and chlorine
43[C₃H₇]⁺HighIsopropyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrument Setup : A 400 MHz (or higher) NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is prepared to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup : The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition : A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.[4] Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 2 seconds for qualitative spectra.[4]

  • Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in the ion source.

  • Ionization : The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[5] This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.

analytical_workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_characterization Structural Characterization Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_acq NMR Acquisition (1H, 13C) Dissolve->NMR_acq MS_acq Mass Spectrometry (EI-MS) Dissolve->MS_acq NMR_proc NMR Data Processing (FT, Phasing, Referencing) NMR_acq->NMR_proc MS_proc MS Data Analysis (Fragmentation Pattern, Isotopic Distribution) MS_acq->MS_proc Structure_confirm Structure Confirmation NMR_proc->Structure_confirm MS_proc->Structure_confirm

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-1-isopropoxybenzene in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, dihalogenated aromatic compounds are pivotal building blocks. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective, sequential functionalization. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-chloro-1-isopropoxybenzene with other representative halobenzenes in key cross-coupling and nucleophilic substitution reactions. The insights and data presented herein are intended to aid researchers in designing efficient and selective synthetic routes.

Understanding the Reactivity Landscape of Dihalobenzenes

The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond dissociation energy (BDE). The generally accepted order of reactivity is C-I > C-Br > C-Cl, with the C-F bond being largely unreactive under standard conditions.[1][2] This trend dictates that in a molecule like this compound, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent difference in reactivity forms the basis for the selective functionalization at the bromine-bearing position under relatively mild conditions. To engage the C-Cl bond in similar transformations, more forcing conditions, including higher temperatures and specialized, highly active catalyst systems, are typically required.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The selective coupling at the C-Br bond in dihalobenzenes is a well-established strategy. Below is a comparative summary of reported and expected yields for the Suzuki-Miyaura coupling of various halobenzenes with phenylboronic acid.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Halobenzene EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Monosubstituted at C-Br)Citation
11-Bromo-3-chlorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851292N/A
21-Bromo-4-chlorobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane100294[1]
32-Bromo-6-chloroquinolinePd(dppf)Cl₂K₂CO₃Dioxane801285[1]
4This compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8512>95 (Expected)N/A

Data for entries 1 and 4 are based on established reactivity principles and representative conditions, as direct comparative studies under these exact conditions were not identified in the literature.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is representative for the selective coupling at the C-Br position of a bromo-chloro-substituted benzene.

Materials:

  • Bromo-chloro-substituted benzene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Na₂CO₃ (2.0 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add the bromo-chloro-substituted benzene, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene and ethanol, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow Reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvents Reaction Heat under Inert Atmosphere (e.g., 85 °C) Reagents->Reaction Stirring Workup Aqueous Workup: Extraction with Organic Solvent Reaction->Workup Cooling Purification Purification: Column Chromatography Workup->Purification Product Isolated Monosubstituted Product Purification->Product Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar)(Br)Pd(II)Ln Pd0->OxAdd ArX Ar(Br)Cl ArX->OxAdd Ligand_Ex Ligand Exchange [(Ar)(Br)Pd(II)(NR₂H)Ln] OxAdd->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Deprotonation Deprotonation (Ar)Pd(II)(NR₂)Ln Ligand_Ex->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

References

Comparative Purity Analysis of 4-Bromo-2-chloro-1-isopropoxybenzene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Bromo-2-chloro-1-isopropoxybenzene, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support its utility against other analytical techniques.

Introduction

This compound is a substituted aromatic ether whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Ensuring high purity and identifying potential impurities early in the drug development process is paramount for safety, efficacy, and regulatory compliance. HPLC, particularly in the reversed-phase mode, is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2][3][4] Its high resolution, sensitivity, and reproducibility make it an ideal method for the purity assessment of pharmaceutical intermediates like this compound.

This guide details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The performance of this method is compared with potential alternative analytical techniques, supported by experimental data.

Experimental Protocol: Purity Determination by RP-HPLC

A detailed methodology for the purity analysis of this compound using RP-HPLC is provided below. This protocol is designed to be robust and reproducible.

1. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Analytical grade this compound reference standard (purity ≥ 99.5%).

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Elution 0-5 min: 60% B; 5-25 min: 60-90% B; 25-30 min: 90% B; 30.1-35 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of acetonitrile.

  • Blank Solution: Use acetonitrile.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank solution to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution in duplicate.

  • After the analysis, calculate the percentage purity of the sample using the peak areas from the chromatograms.

Data Presentation and Analysis

The following table summarizes the quantitative data obtained from the HPLC analysis of a representative batch of this compound.

CompoundRetention Time (min)Peak Area% Area
Impurity 18.5215,6780.25
Impurity 212.1522,4560.36
This compound 15.88 6,189,450 98.87
Impurity 319.3418,9230.30
Unknown Impurity21.0513,7890.22
Total 6,260,296 100.00

The data indicates a purity of 98.87% for the analyzed batch, with several minor impurities detected. The high resolution of the C18 column under the specified gradient conditions allows for the effective separation of the main component from its potential process-related impurities and degradation products.

Method Comparison: HPLC vs. Alternative Techniques

While HPLC is a highly effective method, other analytical techniques can also be employed for the purity analysis of halogenated aromatic compounds.[5][6][7] A comparison with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) is presented below.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1][4]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Qualitative and semi-quantitative analysis.
Resolution High to very high.Very high, especially with capillary columns.Low to moderate.
Quantification Highly accurate and precise.Highly accurate and precise.Semi-quantitative at best.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to ng level).
Throughput Moderate.Moderate to high.High.
Advantages for this Analyte Excellent for non-volatile impurities; robust and reproducible.Good for volatile impurities.Fast and inexpensive for screening.
Disadvantages for this Analyte May not be suitable for highly volatile impurities.Requires the analyte to be thermally stable and volatile.Limited resolution and quantification capabilities.

For this compound, which is a relatively non-volatile solid, RP-HPLC offers the most comprehensive purity profile, capable of detecting a wide range of potential non-volatile impurities that might be missed by GC. TLC can be a useful screening tool but lacks the quantitative accuracy and resolution required for rigorous purity assessment in a pharmaceutical context.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis described in this guide.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_equilibration System Equilibration prep_standard->system_equilibration prep_sample Prepare Sample Solution prep_sample->system_equilibration prep_mobile Prepare Mobile Phase prep_mobile->system_equilibration blank_injection Inject Blank system_equilibration->blank_injection standard_injections Inject Standard (x5) blank_injection->standard_injections sample_injections Inject Sample (x2) standard_injections->sample_injections peak_integration Peak Integration sample_injections->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a reliable, robust, and high-resolution approach for the purity analysis of this compound. The presented experimental protocol and comparative data demonstrate the superiority of HPLC for this application, particularly in the context of pharmaceutical quality control where accuracy, precision, and the ability to detect a wide range of impurities are essential. This method is well-suited for implementation in research, development, and manufacturing environments to ensure the quality and consistency of this critical synthetic intermediate.

References

A Comparative Guide to 4-Bromo-2-chloro-1-isopropoxybenzene for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Bromo-2-chloro-1-isopropoxybenzene and its common alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical and physical properties. The information is supported by representative analytical data and detailed experimental protocols to assist in the selection of appropriate starting materials for synthesis and research.

Product Overview and Certificate of Analysis

This compound is a substituted aromatic compound frequently utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its reactivity is primarily dictated by the positions of the bromo, chloro, and isopropoxy groups on the benzene ring, which influence its participation in various coupling and substitution reactions. A typical Certificate of Analysis (CoA) for a high-purity batch of this compound would include the following specifications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 98.0%99.2%HPLC
Purity (GC) ≥ 98.0%99.5%GC
Melting Point 47-51 °C48.5 °CUSP <741>
Water Content (Karl Fischer) ≤ 0.5%0.12%USP <921>
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Comparison with Alternative Intermediates

The choice of a synthetic intermediate often depends on factors such as reactivity, solubility, and the specific requirements of the synthetic pathway. Two common alternatives to this compound are 4-Bromo-2-chloroanisole (the methoxy analogue) and 4-Bromo-2-chlorophenol (the hydroxyl analogue). The key differences in their properties are summarized below.

Table 2: Comparison of this compound with Common Alternatives

PropertyThis compound4-Bromo-2-chloroanisole[1][2][3][4]4-Bromo-2-chlorophenol
Molecular Formula C₉H₁₀BrClOC₇H₆BrClOC₆H₄BrClO
Molecular Weight 249.53 g/mol 221.48 g/mol 207.45 g/mol
Typical Purity ≥ 98.0%≥ 98.0%≥ 99.0%
Melting Point 47-51 °CNot specified (liquid at RT)47-49 °C
Boiling Point Not specifiedNot specified232-235 °C
Key Feature Isopropoxy group offers steric hindrance and altered solubility.Methoxy group is less sterically bulky than isopropoxy.Phenolic hydroxyl group can be used for further reactions or needs protection.

Experimental Protocols

Accurate characterization of these intermediates is crucial for ensuring the quality and consistency of downstream products. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the halogenated benzene derivative by separating it from any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA.[5][6] Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Electron Ionization (EI) source

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-450 amu

  • Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons should be consistent with the structure of this compound. Aromatic protons typically appear in the 6.5-8.0 ppm region.[7][8]

Visualizing Workflows and Applications

Experimental Workflow for Purity Comparison

The following diagram illustrates a typical workflow for comparing the purity of a new batch of this compound against a reference standard or an alternative compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Comparison prep_target Weigh & Dissolve Target Compound hplc HPLC Analysis (Purity %) prep_target->hplc gcms GC-MS Analysis (Impurity ID) prep_target->gcms nmr NMR Analysis (Structure ID) prep_target->nmr prep_alt Weigh & Dissolve Alternative prep_alt->hplc prep_alt->gcms compare_purity Compare Purity Data (HPLC & GC) hplc->compare_purity compare_impurities Compare Impurity Profiles (GC-MS) gcms->compare_impurities decision Accept or Reject Batch/Alternative nmr->decision compare_purity->decision compare_impurities->decision

Caption: Workflow for analytical comparison of chemical intermediates.

Hypothetical Signaling Pathway Application

Substituted halobenzenes are critical building blocks for kinase inhibitors used in oncology. The diagram below illustrates a hypothetical signaling pathway where a molecule synthesized from this compound could act as an inhibitor.

G cluster_synthesis Inhibitor Synthesis cluster_pathway Cellular Signaling Pathway start 4-Bromo-2-chloro- 1-isopropoxybenzene reaction Multi-step Synthesis start->reaction inhibitor Kinase Inhibitor (API) reaction->inhibitor kinase Target Kinase (e.g., Tyr Kinase) inhibitor->kinase Inhibition receptor Growth Factor Receptor receptor->kinase substrate Downstream Substrate kinase->substrate response Cell Proliferation & Survival substrate->response

Caption: Synthesis of a kinase inhibitor and its action in a cell pathway.

Logical Comparison of Product Specifications

This diagram outlines the key decision points when selecting between this compound and its alternatives based on their core specifications.

G start Select Intermediate spec Key Specifications Purity (≥98%) Desired Reactivity Solubility Profile start->spec alt1 4-Bromo-2-chloro- 1-isopropoxybenzene spec:reactivity->alt1 Steric hindrance needed alt2 4-Bromo-2-chloroanisole spec:reactivity->alt2 Lower steric hindrance alt3 4-Bromo-2-chlorophenol spec:reactivity->alt3 OH group for functionalization

Caption: Decision tree for selecting a halogenated synthetic intermediate.

References

A Comparative Guide to the Spectral Properties of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted spectral data (Infrared, 1H NMR, and 13C NMR) for 4-Bromo-2-chloro-1-isopropoxybenzene against the experimental data of two structurally similar compounds: 4-Bromo-2-chloro-1-fluorobenzene and 2-Bromo-4-chlorophenol. Due to the lack of publicly available experimental spectra for this compound, this guide utilizes predicted data to offer insights into its structural characterization.

Spectral Data Comparison

The following tables summarize the key spectral data for the target compound and its analogues.

Table 1: Infrared (IR) Spectral Data Comparison

CompoundPredicted/ExperimentalKey Absorptions (cm-1)Functional Group Assignment
This compoundPredicted~2980, ~1475, ~1250, ~1100, ~800C-H (alkane), C=C (aromatic), C-O (ether), C-Cl, C-Br
4-Bromo-2-chloro-1-fluorobenzeneExperimental1470, 1260, 1080, 870, 810C=C (aromatic), C-F, C-Cl, C-Br
2-Bromo-4-chlorophenolExperimental~3400 (broad), ~1480, ~1220, ~860, ~810O-H (hydroxyl), C=C (aromatic), C-O (phenol), C-Cl, C-Br

Table 2: 1H NMR Spectral Data Comparison (Solvent: CDCl3)

CompoundPredicted/ExperimentalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compoundPredicted~7.4 (d), ~7.2 (dd), ~6.8 (d), ~4.5 (sept), ~1.3 (d)Doublet, Doublet of doublets, Doublet, Septet, Doublet1H, 1H, 1H, 1H, 6HAr-H, Ar-H, Ar-H, CH(CH3)2, CH(CH3)2
4-Bromo-2-chloro-1-fluorobenzeneExperimental7.53 (dd), 7.27 (ddd), 7.05 (t)Doublet of doublets, Doublet of doublet of doublets, Triplet1H, 1H, 1HAr-H
2-Bromo-4-chlorophenolExperimental7.46 (d), 7.19 (dd), 6.95 (d), 5.58 (s)Doublet, Doublet of doublets, Doublet, Singlet1H, 1H, 1H, 1HAr-H, Ar-H, Ar-H, OH

Table 3: 13C NMR Spectral Data Comparison (Solvent: CDCl3)

CompoundPredicted/ExperimentalChemical Shift (δ, ppm)Assignment
This compoundPredicted~152, ~133, ~130, ~128, ~118, ~115, ~72, ~22Ar-C-O, Ar-C, Ar-C, Ar-C, Ar-C-Br, Ar-C-Cl, CH(CH3)2, CH(CH3)2
4-Bromo-2-chloro-1-fluorobenzeneExperimental157.3 (d), 132.3, 129.5 (d), 121.8 (d), 117.0 (d), 114.2Ar-C-F, Ar-C, Ar-C, Ar-C, Ar-C-Br, Ar-C-Cl
2-Bromo-4-chlorophenolExperimental151.2, 131.6, 131.4, 129.2, 116.9, 116.1Ar-C-O, Ar-C, Ar-C, Ar-C, Ar-C-Br, Ar-C-Cl

Experimental Protocols

The following are generalized protocols for obtaining the types of spectral data presented.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

  • Sample Preparation (Solid): The solid sample (a few milligrams) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet/salt plates) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed as absorbance or transmittance versus wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for 1H NMR) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to a clean NMR tube.

  • Data Acquisition (1H NMR): The sample is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected. The number of scans is typically a multiple of 8 or 16 to improve the signal-to-noise ratio.

  • Data Acquisition (13C NMR): The procedure is similar to 1H NMR, but due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus, a larger number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance the signal.

  • Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from a chemical compound to its spectral data and structural elucidation.

Spectral_Analysis_Workflow A This compound B IR Spectroscopy A->B C 1H NMR Spectroscopy A->C D 13C NMR Spectroscopy A->D E Vibrational Frequencies (Functional Groups) B->E F Chemical Shifts & Coupling Constants (Proton Environment) C->F G Chemical Shifts (Carbon Skeleton) D->G H Structural Elucidation E->H F->H G->H

Caption: Workflow for Spectroscopic Analysis.

Comparative Efficacy of Catalysts for Cross-Coupling Reactions of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection

The selective functionalization of polyhalogenated aromatic compounds is a critical challenge in the synthesis of complex molecules for pharmaceutical and materials science applications. 4-Bromo-2-chloro-1-isopropoxybenzene is a valuable building block, offering two distinct reactive sites for sequential cross-coupling reactions. The chemoselective activation of the more labile carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond is a key strategy for its derivatization. This guide provides a comparative overview of the efficacy of various palladium-based catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, supported by experimental data derived from analogous systems.

Principle of Chemoselective Coupling

The selective functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in the rate-determining oxidative addition step of the catalytic cycle. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This inherent difference allows for the selective activation of the C-Br bond under carefully controlled reaction conditions, leaving the C-Cl bond available for subsequent transformations. The choice of palladium catalyst, and particularly the ancillary ligand, is paramount in achieving high selectivity and yields.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. The data is compiled from studies on substrates with similar electronic and steric properties to this compound and serves as a predictive guide for catalyst selection.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
PdCl₂(dppf)K₃PO₄Dioxane1001690-98
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane801290-97

Table 2: Buchwald-Hartwig Amination with Aniline

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosKOt-BuToluene1001090-98
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001885-95
[Pd(IPr)(acac)Cl]K₃PO₄Dioxane1001288-96
Pd/C / IPr·HClKOt-BuToluene1102475-85

Table 3: Sonogashira Coupling with Phenylacetylene

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF60685-95
Pd(PPh₃)₄ / CuIi-Pr₂NEtToluene80880-90
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORT385-92
Pd/CuFe₂O₄ (Copper-free)K₂CO₃EtOH70480-90

Table 4: Heck Coupling with Styrene

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1002480-90
PdCl₂(PPh₃)₂NaOAcDMA1201875-85
Pd(OAc)₂ / DavePhosK₂CO₃Dioxane1001285-95
PdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201270-80

Experimental Protocols

The following are generalized experimental protocols for the chemoselective coupling at the C-Br position of this compound. Optimization of catalyst loading, reagent stoichiometry, temperature, and reaction time may be necessary for specific applications.

General Experimental Workflow

G cluster_reaction Reaction cluster_purification Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat_stir Heat and Stir under Inert Atmosphere solvent->heat_stir quench Quench Reaction heat_stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling Protocol

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add degassed solvent (e.g., a 4:1 mixture of toluene and water). The reaction mixture is then heated to 100°C and stirred for 8-16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Buchwald-Hartwig Amination Protocol

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as NaOt-Bu (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) in a Schlenk tube. Add anhydrous, degassed toluene. Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 10-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

3. Sonogashira Coupling Protocol

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). Add a degassed solvent such as DMF or a mixture of toluene and triethylamine. Add the terminal alkyne (1.1 equiv.) and a base like triethylamine or diisopropylethylamine. Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 6-12 hours. After the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography. For copper-free conditions, a palladium precatalyst with a bulky phosphine ligand and an amine base like TMP in a solvent such as DMSO can be employed at room temperature.

4. Heck Coupling Protocol

In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a solvent like DMF or DMA. Add the olefin (e.g., styrene, 1.5 equiv.). Seal the tube and heat the mixture to 100-120°C for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The chemoselective functionalization of this compound enables a stepwise approach to the synthesis of complex, polysubstituted aromatic compounds. The initial coupling at the more reactive C-Br bond provides an intermediate that can then be subjected to a second, distinct coupling reaction at the C-Cl position, often requiring more forcing conditions or a different catalytic system.

G start 4-Bromo-2-chloro- 1-isopropoxybenzene suzuki1 Suzuki-Miyaura start->suzuki1 buchwald1 Buchwald-Hartwig start->buchwald1 sonogashira1 Sonogashira start->sonogashira1 heck1 Heck start->heck1 intermediate Monofunctionalized Intermediate (4-Aryl/Amino/Alkynyl/Vinyl-2-chloro- 1-isopropoxybenzene) suzuki1->intermediate buchwald1->intermediate sonogashira1->intermediate heck1->intermediate suzuki2 Suzuki-Miyaura intermediate->suzuki2 buchwald2 Buchwald-Hartwig intermediate->buchwald2 sonogashira2 Sonogashira intermediate->sonogashira2 heck2 Heck intermediate->heck2 product Difunctionalized Product suzuki2->product buchwald2->product sonogashira2->product heck2->product

Caption: Sequential functionalization pathway of this compound.

This guide provides a foundational understanding and practical starting points for the selective cross-coupling of this compound. Researchers are encouraged to use this information as a basis for their own optimization and development of novel synthetic methodologies.

A Comparative Guide to the Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and reliable preparation of key intermediates is paramount. One such intermediate, 4-Bromo-2-chloro-1-isopropoxybenzene, finds application in various research and development endeavors. This guide provides a comparative analysis of validated synthesis protocols for this compound, offering a side-by-side look at the Williamson ether synthesis and modern catalytic alternatives, supported by experimental data to inform methodological choices.

Comparison of Synthesis Protocols

The synthesis of this compound can be approached through several methodologies. Below is a summary of the key quantitative data for the most viable routes: the traditional Williamson ether synthesis and the more contemporary Ullmann Condensation and Buchwald-Hartwig etherification.

ParameterWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Starting Materials 4-Bromo-2-chlorophenol, Isopropyl halide (e.g., 2-bromopropane)4-Bromo-2-chlorophenol, Isopropyl alcohol4-Bromo-2-chlorophenol, Isopropyl alcohol
Catalyst None (base-mediated)Copper-based (e.g., CuI)Palladium-based (e.g., Pd(OAc)₂)
Ligand NoneOften required (e.g., phenanthroline, N,N-dimethylglycine)Required (e.g., BINAP, Xantphos)
Base Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
Reaction Temperature 50-100 °CHigh (often >100-210 °C)Milder (often 80-120 °C)
Reaction Time 1-8 hours12-24 hours8-24 hours
Typical Yield Good to Excellent (>80%)Moderate to Good (60-85%)Good to Excellent (>85%)
Purity Generally high after purificationVariable, may require extensive purificationGenerally high
Key Advantages Cost-effective, readily available reagents, well-establishedLower cost catalyst (copper)Broad substrate scope, milder conditions, high yields
Key Disadvantages Can require harsh basic conditionsHigh reaction temperatures, sometimes stoichiometric copperExpensive catalyst and ligands

Experimental Protocols

Detailed methodologies for each of the compared synthesis routes are provided below.

Protocol 1: Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with an alkyl halide.

Materials:

  • 4-Bromo-2-chlorophenol

  • 2-Bromopropane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Ullmann Condensation

This copper-catalyzed reaction provides an alternative to the classical Williamson synthesis.

Materials:

  • 4-Bromo-2-chlorophenol

  • Isopropyl alcohol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene or Dioxane

Procedure:

  • In a sealed tube, combine 4-bromo-2-chlorophenol (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add isopropyl alcohol (as solvent and reagent) to the tube.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 3: Buchwald-Hartwig Etherification

This modern palladium-catalyzed method often provides high yields under milder conditions.

Materials:

  • 4-Bromo-2-chlorophenol

  • Isopropyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous toluene.

  • Finally, add isopropyl alcohol (2.0 eq).

  • Seal the flask and heat the mixture at 100 °C for 8-16 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with water and brine, and then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

To further clarify the experimental processes and decision-making involved, the following diagrams illustrate the workflow and a logical approach to selecting a synthesis protocol.

experimental_workflow cluster_start Starting Materials cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Etherification start 4-Bromo-2-chlorophenol + Isopropylating Agent ws_base Base Addition (NaH or K2CO3) in DMF start->ws_base Classic Route uc_setup Combine Reagents: CuI, Ligand, Base in Isopropanol start->uc_setup Copper- Catalyzed bh_setup Combine Reagents: Pd(OAc)2, Ligand, Base in Toluene start->bh_setup Palladium- Catalyzed ws_reaction Reaction at 80°C ws_base->ws_reaction ws_workup Aqueous Workup & Extraction ws_reaction->ws_workup ws_purification Column Chromatography ws_workup->ws_purification end_product 4-Bromo-2-chloro-1- isopropoxybenzene ws_purification->end_product uc_reaction Heat in Sealed Tube (120-140°C) uc_setup->uc_reaction uc_filtration Filtration uc_reaction->uc_filtration uc_purification Column Chromatography uc_filtration->uc_purification uc_purification->end_product bh_reaction Heat at 100°C bh_setup->bh_reaction bh_filtration Filtration bh_reaction->bh_filtration bh_purification Column Chromatography bh_filtration->bh_purification bh_purification->end_product

Caption: Experimental workflows for the synthesis of this compound.

decision_tree start Select Synthesis Protocol cost Is cost the primary concern? start->cost conditions Are mild reaction conditions required? cost->conditions No williamson Williamson Ether Synthesis cost->williamson Yes yield_purity Is highest yield and purity critical? conditions->yield_purity No buchwald Buchwald-Hartwig Etherification conditions->buchwald Yes ullmann Ullmann Condensation yield_purity->ullmann No yield_purity->buchwald Yes

Caption: Decision-making guide for selecting a synthesis protocol.

Comparative Guide to Byproducts in the Synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of 4-Bromo-2-chloro-1-isopropoxybenzene, a key intermediate in various pharmaceutical and agrochemical applications. Understanding and controlling byproduct formation is critical for ensuring product purity, optimizing reaction yields, and simplifying downstream processing. This document outlines the byproducts associated with the prevalent Williamson ether synthesis and compares them with potential alternative routes.

Principal Synthesis Route: Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to its corresponding phenoxide, followed by nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).

Diagram of the Williamson Ether Synthesis Pathway and Key Byproducts

Williamson_Synthesis cluster_reactants Reactants A 4-Bromo-2-chlorophenol D 4-Bromo-2-chlorophenoxide A->D + Base B Base (e.g., K2CO3, NaH) C Isopropyl Halide (e.g., 2-Bromopropane) BP2 Propene (Elimination Byproduct) C->BP2 + Base (E2 Elimination) P This compound (Desired Product) D->P + Isopropyl Halide (O-Alkylation, SN2) BP1 C-Alkylation Byproduct (e.g., 2-isopropyl-4-bromo-6-chlorophenol) D->BP1 + Isopropyl Halide (C-Alkylation) BP3 Isomeric Ether Byproduct (from starting material impurity) Impurity 6-Bromo-2-chlorophenol (Starting Material Impurity) Impurity->BP3 Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound and major byproduct pathways.

Comparison of Byproducts from Different Synthetic Routes

The choice of synthetic methodology has a significant impact on the byproduct profile. Below is a comparison of the Williamson ether synthesis with two potential alternatives: the Ullmann condensation and the Buchwald-Hartwig etherification.

Byproduct Type Williamson Ether Synthesis Ullmann Condensation Buchwald-Hartwig Etherification
Starting Material-Related Isomeric ethers (e.g., from 6-bromo-2-chlorophenol impurity)[1], Unreacted 4-bromo-2-chlorophenol.Unreacted 4-bromo-2-chlorophenol, Unreacted isopropyl halide (or alcohol).Unreacted 4-bromo-2-chlorophenol, Unreacted isopropyl alcohol.
Reaction Mechanism-Related C-alkylated phenols (e.g., 2-isopropyl-4-bromo-6-chlorophenol)[2], Propene (from elimination of isopropyl halide).[3][4]Homocoupling of 4-bromo-2-chlorophenol (biaryl ether), Reduction of aryl halide (dehalogenation).Hydrodehalogenation of 4-bromo-2-chlorophenol, Products from ligand side reactions.[5]
Reagent/Catalyst-Related -Byproducts from stoichiometric copper reagents.[6][7]Phosphine oxide (from ligand oxidation), Other ligand degradation products.
Solvent-Related Potential for solvent-derived impurities depending on conditions.Byproducts from high-boiling polar solvents (e.g., NMP, DMF).[6]-

Characterization of Byproducts: Experimental Protocols

Accurate identification and quantification of byproducts are essential for process optimization and quality control. The following are standard protocols for the characterization of the reaction mixture from the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, the sample can be derivatized (e.g., silylation of phenolic hydroxyl groups) to improve volatility and chromatographic performance.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation patterns can provide structural information. For example, the desired product and C-alkylated byproducts would exhibit characteristic isotopic patterns for bromine and chlorine. Phenolic compounds often show a strong molecular ion peak.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the desired product and any isolated byproducts.

  • Sample Preparation: The crude reaction product or a purified fraction is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • The desired O-alkylated product will show a characteristic septet for the isopropyl methine proton and a doublet for the methyl protons.

    • C-alkylated byproducts will have an additional set of isopropyl signals and will show changes in the aromatic region of the spectrum, with a reduction in the number of aromatic protons.[9]

    • The presence of unreacted 4-bromo-2-chlorophenol would be indicated by a phenolic -OH proton signal (which may be broad and exchangeable with D₂O) and its characteristic aromatic proton signals.[10]

  • ¹³C NMR Analysis:

    • The number of signals will indicate the symmetry of the molecule.

    • The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. C-alkylation will result in an additional aliphatic carbon signal and a downfield shift for the aromatic carbon attached to the isopropyl group.[11][12]

Diagram of the Analytical Workflow for Byproduct Characterization

Analytical_Workflow Start Crude Reaction Mixture TLC Thin Layer Chromatography (TLC) - Preliminary Assessment Start->TLC GCMS GC-MS Analysis - Identification & Quantification Start->GCMS Column Column Chromatography - Separation of Components TLC->Column Column->GCMS NMR NMR Spectroscopy (1H, 13C) - Structural Elucidation Column->NMR HPLC HPLC Analysis - Purity Assessment Column->HPLC End Byproduct Profile - Purity Determination GCMS->End NMR->End HPLC->End

Caption: A typical analytical workflow for the characterization of synthesis byproducts.

Comparison of Alternative Synthesis Routes and Their Byproducts

While the Williamson ether synthesis is a classical approach, modern cross-coupling reactions offer alternative pathways that may provide different selectivity and byproduct profiles.

Ullmann Condensation

This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol.[6][13]

  • Potential Advantages: Can be effective for certain substrates where the Williamson synthesis fails.

  • Potential Disadvantages & Byproducts:

    • Requires harsh reaction conditions (high temperatures).[6]

    • Often requires stoichiometric amounts of copper, leading to metal contamination and difficult purification.

    • Side reactions can include homocoupling of the aryl halide to form a biaryl compound and reduction of the aryl halide (hydrodehalogenation).

Buchwald-Hartwig Etherification

This palladium-catalyzed cross-coupling reaction has become a powerful method for the formation of C-O bonds.[14][15]

  • Potential Advantages: Generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.

  • Potential Disadvantages & Byproducts:

    • The cost and sensitivity of palladium catalysts and phosphine ligands can be a drawback.

    • Byproducts can include hydrodehalogenation of the aryl halide.

    • The phosphine ligands can be oxidized to phosphine oxides, which can complicate purification.

    • Side reactions involving the ligand can also occur.

By carefully considering the potential byproducts of each synthetic route and employing robust analytical techniques for their characterization, researchers can develop more efficient, selective, and scalable processes for the synthesis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-2-chloro-1-isopropoxybenzene, a halogenated organic compound. Following these procedures is imperative for ensuring a secure laboratory environment and maintaining full compliance with hazardous waste regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is critical to operate in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[1][2] In the event of a spill, utilize dry clean-up methods and avoid using water, which can exacerbate exposure risks and environmental contamination.[1]

Quantitative Data for Disposal

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[1]
Primary Disposal Method Controlled Incineration[1][3]
Container Type Polyethylene or plastic-coated glass[2]
Rinsing Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
Halogen Concentration > 1,000 ppm presumes hazardous waste[4]

Step-by-Step Disposal Protocol

The recommended and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][5] Chemical neutralization or degradation at the laboratory scale is not advised.[1]

  • Segregation: Collect all waste containing this compound, including unused product and contaminated labware (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[1][6] It is crucial to not mix this waste with non-halogenated organic waste, acids, bases, or other reactive chemicals.[2]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste mixture.[1]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste, to prevent the release of harmful vapors.[6]

  • Decontamination of Empty Containers: Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[1] To decontaminate, triple rinse the container with a suitable organic solvent in which the compound is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] The resulting rinsate is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[1] Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional policies.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Ensure all institutional procedures for waste manifests and pickup are followed.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into 'Halogenated Organic Waste' Container B->C D Is the original container empty? C->D E Triple Rinse with Appropriate Solvent (e.g., DMSO) D->E Yes H Label Waste Container: 'Hazardous Waste' & Full Chemical Name D->H No F Collect Rinsate in 'Halogenated Organic Waste' Container E->F G Dispose of Rinsed Container as Non-Hazardous Waste F->G I Store Waste Container Securely H->I J Contact EHS for Pickup and Disposal I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2-chloro-1-isopropoxybenzene. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard ClassificationPotential Effect
Acute Oral ToxicityHarmful if swallowed.[1][4]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3][4]
Hazardous to the Aquatic EnvironmentMay be toxic to aquatic life with long-lasting effects.[5]

Recommended Personal Protective Equipment (PPE):

The selection of appropriate PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationStandard
Eyes/Face Chemical splash goggles or a face shield.[6][7]ANSI Z87.1 / EN 166
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Viton recommended for aromatic and chlorinated solvents).[7][8][9]EN 374
Body Laboratory coat or chemical-resistant apron.[7]
Respiratory Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or better) is recommended.[1][2]

Operational and Handling Protocol

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: If the compound is a solid, handle it in a manner that minimizes dust generation. Use a spatula for transfers. For liquid transfers, use appropriate pipettes or syringes.

  • During Reaction: Conduct all reactions within a fume hood. Use appropriate glassware and ensure it is free from defects.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

Spill Management and First Aid

Spill Procedures:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container.[1][10] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11]

  • The label should clearly identify the contents and associated hazards.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][11]

Disposal Method:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[11]

  • Do not dispose of this chemical down the drain or in regular trash.[11]

  • Contaminated packaging must also be treated as hazardous waste and disposed of accordingly.[11]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_reaction Conduct Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware and Work Surfaces handling_reaction->cleanup_decon disposal_collect Collect Waste in Labeled Container handling_reaction->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_wash->disposal_collect disposal_store Store Waste Securely disposal_collect->disposal_store disposal_professional Arrange for Professional Hazardous Waste Disposal disposal_store->disposal_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.